Ferrous tungstate
Description
Significance of Tungstate (B81510) Materials in Advanced Functional Applications
Tungstate materials, a class of ceramics, are recognized for their high melting points, low vapor pressure, and high tensile strength. ias.ac.in These properties make them valuable in a range of advanced functional applications. They are utilized as catalysts, electrodes in electronic materials, and in scintillation detectors. ias.ac.incdmf.org.br The performance of tungstate materials is often linked to their particle size; for instance, reducing particle size to the nanoscale can enhance catalytic activity by increasing the surface-to-volume ratio. ias.ac.in
Transition metal tungstates, particularly those with a wolframite-type structure (MWO₄, where M can be Mn, Fe, Co, Ni, etc.), have attracted considerable interest for their diverse catalytic properties, often activated by UV/visible light. acs.org This has led to their application in areas such as water splitting and the degradation of organic pollutants. acs.org Furthermore, the unique properties of tungsten, such as its high melting point and hardness, make it a crucial element in alloys, cutting tools, and electronics. samaterials.comebsco.com Tungsten's ability to enhance the properties of steel and its use in high-temperature applications underscore its industrial importance. samaterials.comsamaterials.com
The growing demand for tungsten in modern technologies, including renewable energy and electronics, highlights its status as a critical element. researchgate.net Research into tungstate-based materials continues to expand, with applications in supercapacitors, photoluminescence, and magnetic devices. acs.orgnih.gov
Overview of Iron-Containing Wolframite-Type Compounds
Ferrous tungstate (FeWO₄) is a key member of the iron-containing wolframite-type compounds. acs.org Wolframite (B13744602) itself is a mineral series that includes a solid solution of ferberite (FeWO₄) and hübnerite (MnWO₄). wikipedia.orgle-comptoir-geologique.com The crystal structure of these materials is typically monoclinic. ias.ac.inmaterialsproject.org
The structure of FeWO₄ consists of distorted FeO₆ and WO₆ octahedra. materialsproject.org These octahedra are arranged in zigzag chains, a characteristic feature of the wolframite structure. cdnsciencepub.comdtic.mil Specifically, the FeWO₄ structure can be described in terms of infinite zigzag chains of FeO₆ and WO₆ octahedral groups aligned along the c-axis. ias.ac.in Within this structure, iron, tungsten, and oxygen atoms occupy specific sites. ias.ac.in
Iron tungstates can also exist in other stoichiometries, such as Fe₂WO₆. cdnsciencepub.comrsc.org This compound has been described as having a tri-α-PbO₂ structure where zigzag chains are also present. dtic.mil In this structure, one-third of the chains contain only iron atoms, while the remaining two-thirds have an ordered arrangement of iron and tungsten atoms. dtic.mil The investigation of these iron-tungsten-oxygen systems has been a subject of considerable research interest. cdnsciencepub.com
Crystal Structure Data for this compound (FeWO₄)
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | ias.ac.inmaterialsproject.orgresearchgate.net |
| Space Group | P2/c or P2/a | ias.ac.inmaterialsproject.orgresearchgate.net |
| Lattice Parameters (P2/c) | a ≈ 4.820 Å | materialsproject.org |
| b ≈ 5.115 Å | ||
| c ≈ 5.769 Å | ||
| Lattice Parameters (P2/a) | a = 4.753 Å | ias.ac.in |
| b = 5.720 Å | ||
| c = 4.968 Å | ||
| β = 90.17° |
Historical Context of this compound Investigations
The history of tungsten, the element within this compound, dates back to the 18th century. mining.comtungsten.com The mineral wolframite, from which tungsten was eventually isolated, was known to metallurgists for centuries as a contaminant in tin ores. mining.com In 1781, the Swedish chemist Carl Wilhelm Scheele discovered that a new acid, which he named "tungstic acid," could be derived from the mineral scheelite (calcium tungstate). tungsten.com Two years later, the Spanish brothers Juan José and Fausto D'Elhuyar successfully isolated the element tungsten from wolframite. mining.comtungsten.com
The industrial significance of tungsten began to emerge in the mid-19th century. In 1847, a patent was granted for the manufacture of sodium tungstate and tungstic acid. tungsten.com A subsequent patent in 1857 described the creation of iron-tungsten alloys, which were foundational to the development of modern high-speed steels. tungsten.com The discovery of the Bessemer process for mass steel production in 1855 coincided with the initial creation of tungsten steels in Austria. mining.com
A significant milestone in tungsten's application history was the development of ductile tungsten filaments by William Coolidge and his team at General Electric in 1909, a breakthrough that revolutionized the lighting industry. mining.com The 20th century saw further expansion of tungsten's use, including the patenting of tungsten carbide in 1923 and its application in the oil industry in the 1930s. mining.com The development of superalloys containing tungsten for jet engines began in the 1940s. mining.com
Current Research Landscape and Emerging Directions
The current research on this compound and related materials is vibrant and multifaceted, exploring a wide array of applications. A significant area of focus is in energy storage and conversion. sciopen.comacs.org Researchers are investigating the use of transition metal tungstates as electrode materials for supercapacitors and batteries due to their promising electrochemical properties. sciopen.comresearchgate.netrsc.org For instance, nanocomposites of this compound with materials like functionalized multiwalled carbon nanotubes are being developed for high-performance supercapacitors. researchgate.net
Photocatalysis is another major research direction. researchgate.netutar.edu.my Iron tungstates are being studied for their ability to degrade environmental pollutants and for water splitting under visible light. cdmf.org.brutar.edu.myuliege.be The photocatalytic activity is often enhanced by creating composites, such as with strontium titanate, to improve charge separation and extend light absorption. utar.edu.my
The magnetic and electronic properties of this compound are also under active investigation. acs.orguliege.be Research into two-dimensional iron tungstate layers has revealed novel magnetic behaviors, such as ferromagnetism, which contrasts with the antiferromagnetic nature of its bulk form. acs.org Furthermore, the enzyme-mimicking activity of this compound nanomaterials is being explored for applications in biomedical diagnostics, such as enhancing the sensitivity of lateral flow immunoassays. nih.govacs.org
Synthesis methods are continuously being refined to control the morphology and properties of this compound nanostructures. ias.ac.in Techniques such as hydrothermal synthesis, sol-gel methods, and electrospinning are employed to produce nanoparticles, nanorods, and nanofibers with tailored characteristics for specific applications. ias.ac.inresearchgate.net
Emerging Research Applications of this compound
| Application Area | Specific Focus | Key Findings/Potential | Reference |
|---|---|---|---|
| Energy Storage | Supercapacitor electrodes | High specific capacitance and good cycle stability, especially in nanocomposites. | sciopen.comresearchgate.net |
| Photocatalysis | Degradation of pollutants, water splitting | Effective under visible light, with performance enhanced in composite materials. | cdmf.org.brutar.edu.my |
| Biomedical Diagnostics | Enzyme-mimicking activity in immunoassays | Significant improvement in the limit of detection compared to conventional methods. | nih.govacs.org |
| Magnetics and Electronics | 2D materials, multiferroics | Novel ferromagnetic properties in 2D structures; potential for magnetoelectric applications. | acs.orgicm.edu.pl |
Structure
2D Structure
Properties
CAS No. |
20405-35-0 |
|---|---|
Molecular Formula |
FeO4W |
Molecular Weight |
303.68 g/mol |
IUPAC Name |
dioxido(dioxo)tungsten;iron(2+) |
InChI |
InChI=1S/Fe.4O.W/q+2;;;2*-1; |
InChI Key |
SSWAPIFTNSBXIS-UHFFFAOYSA-N |
Canonical SMILES |
[O-][W](=O)(=O)[O-].[Fe+2] |
Origin of Product |
United States |
Synthetic Methodologies and Fabrication Techniques
Solution-Based Synthesis Approaches
Solution-based synthesis represents a versatile and widely utilized class of methods for producing ferrous tungstate (B81510) nanoparticles and microstructures. These approaches involve the chemical reaction of precursors in a liquid medium to form the desired compound.
Hydrothermal synthesis is a prominent method for crystallizing substances from high-temperature aqueous solutions at high pressures. wikipedia.orgchemeurope.com This technique is particularly effective for producing crystalline phases of materials that may be unstable at their melting points. wikipedia.orgchemeurope.com For ferrous tungstate, hydrothermal routes can be initiated with precursors such as iron(III) chloride and sodium tungstate, where a reducing agent like L-cysteine is used to convert Fe³⁺ to Fe²⁺. wikipedia.org Another approach involves using ferrous ammonium (B1175870) sulfate (B86663) and sodium tungstate solutions. researchgate.net The process is typically carried out in a sealed vessel, known as an autoclave, where a temperature gradient can be maintained to control dissolution and crystallization. wikipedia.org
The parameters of the hydrothermal process, such as temperature, reaction time, pH, and the presence of additives, significantly influence the composition, morphology, and crystallinity of the resulting this compound product. researchgate.net For instance, using ferrous sulfate (FeSO₄) as an additive at 200 °C can yield FeWO₄ nanosheets. researchgate.net
Table 1: Influence of Hydrothermal Synthesis Parameters on this compound (FeWO₄) Product Characteristics
| Parameter | Variation | Effect on Product | Reference |
|---|---|---|---|
| Temperature | 180 °C vs. 200 °C | Higher temperature (200 °C) promotes the formation of more crystallized products. | researchgate.net |
| Additives | FeSO₄ | Leads to the formation of FeWO₄ nanosheets. | researchgate.net |
| Additives | Oxalic Acid | Improves the crystallinity of the final product. | researchgate.net |
| Precursors | Iron Nitrate (B79036) vs. Ammonium Iron Citrate (B86180) | The choice of iron salt precursor can significantly impact the crystallinity of the resulting oxide nanoparticles. | rsc.org |
The degree of crystallinity in this compound is a critical property that can be precisely controlled through the synthesis method. Highly crystalline FeWO₄ nanoparticles are typically synthesized via the hydrothermal method, whereas amorphous FeWO₄ nanoparticles can be prepared using a room-temperature precipitation method. researchgate.netresearchgate.net The transition from an amorphous to a crystalline state can be achieved by subjecting the amorphous precipitates to a subsequent hydrothermal process. researchgate.netresearchgate.net
During hydrothermal synthesis, upon mixing aqueous precursors for FeWO₄, an amorphous paste often forms initially. chemrxiv.org This amorphous precursor, which exhibits only short-range structural order, transforms into an intermediate phase upon heating before the final crystalline wolframite-type FeWO₄ phase emerges. chemrxiv.org The crystallinity can be further enhanced by using certain reagents; for example, the addition of oxalic acid has been shown to improve the crystallinity of FeWO₄ in all cases during hydrothermal synthesis. researchgate.net Similarly, the choice of iron precursor salt has a strong influence on the crystallinity of the nanoparticles produced. rsc.org
The transformation of amorphous this compound precipitates into a crystalline form during hydrothermal treatment is understood through a dissolution-recrystallization mechanism. researchgate.netresearchgate.net This process occurs when the initially formed amorphous particles, which are thermodynamically less stable, dissolve into the solution and then recrystallize onto more stable, growing crystalline nuclei. researchgate.netresearchgate.net In-situ studies of the hydrothermal synthesis of tungstates reveal that the process begins with the formation of an amorphous precursor paste upon mixing the initial aqueous solutions. chemrxiv.org This precursor then evolves, with heating, into an intermediate phase before finally converting to the crystalline wolframite-type structure. chemrxiv.org This multi-step pathway highlights the complex chemical reactions and structural rearrangements that govern the formation of the final crystalline product.
Ostwald ripening is a crucial secondary process that influences the size and morphology of the nanostructures formed during synthesis. mdpi.com In the context of this compound synthesis, Ostwald ripening is observed when precipitates from a room-temperature process undergo hydrothermal treatment. researchgate.netresearchgate.net This phenomenon involves the growth of larger crystalline particles at the expense of smaller ones, which dissolve due to their higher surface energy and solubility. This process drives the system towards a more thermodynamically stable state, characterized by larger, more uniform crystals. Research indicates that the crystallite size of FeWO₄ can continue to increase even after the initial formation phase has completed, suggesting that growth continues via an Ostwald ripening mechanism as the reaction proceeds. chemrxiv.org
Co-precipitation is a straightforward and efficient method for producing metal oxides, valued for its simplicity, low cost, and potential for scalability. mdpi.comresearchgate.net The technique involves the simultaneous precipitation of cations from a solution through the addition of a precipitating agent. mdpi.com For this compound and related materials, this typically involves mixing aqueous solutions of the metal salts, such as ferrous ammonium sulfate and sodium tungstate, followed by calcination of the resulting precipitate. researchgate.net
The properties of the final material are highly dependent on the reaction conditions. For example, in the synthesis of nickel tungstate (NiWO₄), a fixed pH and temperature were used to prepare nanostructured material. researchgate.net Similarly, for zinc tungstate (ZnWO₄), varying the volume of the solvent used to dissolve the precursors was found to affect the morphology and photoluminescence intensity of the resulting nanoparticles. nih.gov
Table 2: Summary of Co-precipitation Synthesis for Tungstate Materials
| Material | Precursors | Key Process Parameters | Resulting Product | Reference |
|---|---|---|---|---|
| Fe₂WO₆, Fe₂W₃O₁₂ | Ferrous Ammonium Sulfate, Sodium Tungstate | Low-temperature route followed by calcination at 500 °C or 950 °C. | Nanocomposite materials. | researchgate.net |
| ZnWO₄ | Zinc Chloride, Sodium Tungstate | Volume of distilled water varied (30-90 mL). | Nanoparticles with hexagonal cross-sections. | nih.gov |
| MIIWO₄ (M = Co, Cu, Ni, Zn) | Transition Metal Nitrates, Sodium Tungstate | Precipitation followed by calcination at 500 °C. | Nanoparticles. | researchgate.net |
The sol-gel method is a versatile wet-chemical technique used for fabricating materials with controlled properties, particularly metal oxides. mdpi.com The process involves the transition of a system from a liquid "sol" into a solid "gel" phase. For this compound, a sol-gel route can be combined with other techniques like electrospinning to produce ceramic nanofibres. ias.ac.in In one such method, poly(vinyl alcohol) (PVA) is used as a matrix polymer and mixed with tungstic acid and iron(III) nitrate as precursors. ias.ac.in The resulting solution is electrospun and then calcined to yield iron tungstate ceramic nanofibres. ias.ac.in
A simple, low-temperature sol-gel technique assisted by the surfactant cetyltrimethylammonium bromide (CTAB) has also been developed for synthesizing FeWO₄ nanoparticles. tandfonline.com This method utilizes ferrous sulfate heptahydrate and sodium tungstate as primary precursors. tandfonline.com The use of CTAB helps to control particle size and prevent agglomeration. tandfonline.com Research has shown that this approach can produce near-pure, polycrystalline FeWO₄ nanoparticles with a monoclinic structure. tandfonline.com
Table 3: Overview of Sol-Gel Synthesis for this compound
| Method | Precursors | Supporting Materials/Reagents | Final Product | Reference |
|---|---|---|---|---|
| Sol-Gel with Electrospinning | Tungstic Acid, Iron(III) Nitrate | Poly(vinyl alcohol) (PVA), Ammonia, Tween 80 | Iron(II) Tungstate Ceramic Nanofibres | ias.ac.in |
| CTAB-assisted Sol-Gel | Ferrous Sulfate Heptahydrate, Sodium Tungstate | Cetyltrimethylammonium Bromide (CTAB), Sodium Hydroxide | FeWO₄ Nanoparticles (monoclinic) | tandfonline.com |
| Sol-Gel for Composites | Not specified | Pyrrole, FeCl₃ | PPy-FeWO₄ Composites | researchgate.net |
Table of Compound Names
| Compound Name | Chemical Formula |
|---|---|
| This compound | FeWO₄ |
| Iron(III) chloride | FeCl₃ |
| Sodium tungstate | Na₂WO₄ |
| L-cysteine | C₃H₇NO₂S |
| Ferrous ammonium sulfate | (NH₄)₂Fe(SO₄)₂·6H₂O |
| Ferrous sulfate | FeSO₄ |
| Oxalic acid | C₂H₂O₄ |
| Iron nitrate | Fe(NO₃)₃ |
| Ammonium iron citrate | C₆H₄O₇·xFe³⁺·yNH₄ |
| Nickel tungstate | NiWO₄ |
| Zinc tungstate | ZnWO₄ |
| Zinc chloride | ZnCl₂ |
| Tungstic acid | H₂WO₄ |
| Poly(vinyl alcohol) | (C₂H₄O)n |
| Ammonia | NH₃ |
| Cetyltrimethylammonium bromide | [(C₁₆H₃₃)N(CH₃)₃]Br |
| Ferrous sulfate heptahydrate | FeSO₄·7H₂O |
| Sodium hydroxide | NaOH |
| Pyrrole | C₄H₅N |
| Iron(II) tungstate | FeWO₄ |
| Iron(III) nitrate | Fe(NO₃)₃ |
| Cobalt tungstate | CoWO₄ |
| Copper tungstate | CuWO₄ |
| Manganese tungstate | MnWO₄ |
| Lead iron tungstate | Pb(Fe₂/₃W₁/₃)O₃ |
Polymeric Precursor Methodologies
The polymeric precursor method (PPM), a modification of the sol-gel process, is an effective technique for producing crystalline ceramic powders and thin films. cdmf.org.br This method relies on the formation of a metal-citrate complex which is then polymerized. cdmf.org.br
In a typical synthesis of this compound thin films, tungstic acid (H₂WO₄) serves as the tungsten source and is complexed with citric acid (C₆H₈O₇) in deionized water to form a tungsten metal citrate. cdmf.org.br A bivalent iron precursor is then added to this solution. cdmf.org.br The pH is adjusted, and a polyalcohol such as ethylene (B1197577) glycol (C₂H₆O₂) is introduced to facilitate a polymerization reaction upon heating, typically around 90 °C, which results in a polyester (B1180765) resin. cdmf.org.br This polymeric resin is then heat-treated at elevated temperatures, for instance, films can be annealed at 500 °C, to yield the final this compound material. cdmf.org.br This method has been successfully used to deposit nanostructured FeWO₄ films with well-sintered nanoplates-like structures onto conductive substrates like fluorine-doped tin oxide (FTO) glass. cdmf.org.br
| Parameter | Details | Reference |
| Tungsten Precursor | Tungstic acid (H₂WO₄) | cdmf.org.br |
| Iron Precursor | Bivalent iron cation source | cdmf.org.br |
| Complexing Agent | Citric acid (C₆H₈O₇) | cdmf.org.br |
| Polymerizing Agent | Ethylene glycol (C₂H₆O₂) | cdmf.org.br |
| Polymerization Temp. | ~90 °C | cdmf.org.br |
| Annealing Temp. | 500 °C | cdmf.org.br |
| Resulting Morphology | Nanoplates-like structure | cdmf.org.br |
| Average Particle Size | ~51.3 nm | cdmf.org.br |
Room Temperature Precipitation Procedures
Room temperature precipitation is a straightforward and convenient method for synthesizing this compound. This technique typically involves mixing aqueous solutions of an iron salt and a tungstate salt, leading to the precipitation of this compound.
One approach involves the reaction of ferrous ammonium sulfate and sodium tungstate solutions at room temperature. researchgate.net This method has been shown to produce amorphous FeWO₄ nanoparticles. researchgate.net The resulting precipitate can be collected, washed, and dried. google.com While this method is simple, the resulting material is often amorphous and may require subsequent heat treatment to achieve crystallinity. researchgate.netresearchgate.net For instance, an amorphous phase is still observable when the material synthesized at room temperature is heated to 400 °C, with broad crystalline features beginning to appear at 600 °C. researchgate.net
| Parameter | Details | Reference |
| Iron Precursor | Ferrous ammonium sulfate | researchgate.net |
| Tungsten Precursor | Sodium tungstate | researchgate.net |
| Reaction Temperature | Room Temperature | researchgate.net |
| Resulting Material | Amorphous FeWO₄ nanoparticles | researchgate.net |
Gas-Phase and Solid-State Synthesis
Gas-phase and solid-state methods provide alternative routes to this compound, often involving high-temperature reactions and yielding crystalline products.
Solid-State Reaction Methods
Solid-state reaction is a conventional and cost-effective method for preparing tungstates. rsc.org This technique involves the direct reaction of precursor powders at high temperatures. For this compound, this typically entails mixing iron oxide (Fe₂O₃) and tungsten oxide (WO₃) powders. cdnsciencepub.comdtic.mil The mixture is then heated at high temperatures, for example, 950 °C for extended periods (e.g., 24 hours or more), to facilitate the reaction and formation of the desired FeWO₄ phase. cdnsciencepub.com The homogeneity of the product can be checked by techniques like X-ray powder diffraction. cdnsciencepub.com It has been noted that stoichiometric Fe₂WO₆ prepared by this method can sometimes contain detectable amounts of α-Fe₂O₃. cdnsciencepub.com
A variation is the solid-state metathetic (SSM) approach, which can be assisted by microwave energy. researchgate.net This involves reacting a metal chloride with sodium tungstate, where the formation of a high lattice energy by-product like NaCl drives the reaction to completion. researchgate.net
| Parameter | Details | Reference |
| Iron Precursor | Iron(III) oxide (Fe₂O₃) | cdnsciencepub.comdtic.mil |
| Tungsten Precursor | Tungsten(VI) oxide (WO₃) | cdnsciencepub.comdtic.mil |
| Reaction Temperature | 950 °C - 1000 °C | cdnsciencepub.com |
| Reaction Time | 24 hours or more | cdnsciencepub.com |
| Resulting Phase | Monoclinic FeWO₄ | dtic.mil |
Solution Combustion Synthesis
Solution combustion synthesis (SCS) is a time- and energy-efficient method for the large-scale production of nanostructured materials. proquest.comrsc.org This process involves a self-sustained exothermic reaction in a homogeneous solution of precursors, typically a metal nitrate (oxidizer) and an organic fuel. rsc.org
For the synthesis of this compound nanoparticles, this method has been successfully employed, marking the first report of its kind for this material. proquest.comresearchgate.net The process leads to the formation of monoclinic phase FeWO₄ with an average crystalline size of approximately 19 nm, as determined by the Scherrer equation from powder XRD patterns. proquest.comresearchgate.net The technique allows for the production of nanoparticles with a high degree of crystallinity and specific surface area. proquest.com
| Parameter | Details | Reference |
| Synthesis Method | Solution Combustion | proquest.comresearchgate.net |
| Resulting Phase | Monoclinic FeWO₄ | proquest.comresearchgate.net |
| Average Crystalline Size | ~19 nm | proquest.comresearchgate.net |
Advanced Controlled Spray Pyrolysis Techniques
Advanced controlled spray pyrolysis is an effective technique for synthesizing semiconductor oxide films. researchgate.net A notable advancement in this method is the use of a double nozzle system instead of a single nozzle. uobaghdad.edu.iq
In the synthesis of iron tungstate (FeWO₄) films, separate solutions of tungstic acid and iron nitrate are sprayed simultaneously from the two nozzles onto a heated substrate, such as silicon, maintained at a high temperature (e.g., 600 °C). uobaghdad.edu.iq This is followed by an annealing treatment, for instance, at 500 °C for one hour. uobaghdad.edu.iq This advanced technique has been used to produce well-crystallized monoclinic phase FeWO₄ films with thicknesses around 500 nm. uobaghdad.edu.iq The resulting microstructures can consist of spindle and aggregated fine plates, which are recognized for their large specific surface area. uobaghdad.edu.iq
| Parameter | Details | Reference |
| Tungsten Precursor | Tungstic acid solution | uobaghdad.edu.iq |
| Iron Precursor | Iron nitrate solution | uobaghdad.edu.iq |
| Substrate Temperature | 600 °C | uobaghdad.edu.iq |
| Annealing | 500 °C for 1 hour | uobaghdad.edu.iq |
| Resulting Film Thickness | ~500 nm | uobaghdad.edu.iq |
| Resulting Morphology | Spindle and aggregated fine plates | uobaghdad.edu.iq |
Electrospinning for Nanofiber Fabrication
Electrospinning is a versatile method for producing continuous nanofibers from a polymer solution. mdpi.comwikipedia.org This technique has been successfully combined with the sol-gel method to fabricate ceramic nanofibers of iron tungstate for the first time. ias.ac.inias.ac.in
The process begins with the preparation of two separate solutions. One solution contains poly(vinyl alcohol) (PVA) mixed with tungstic acid (H₂WO₄) and ammonia, while the other contains PVA mixed with iron(III) nitrate (Fe(NO₃)₃). ias.ac.in These two solutions are then mixed in a controlled manner, and the resulting precursor-containing polymeric solution is electrospun. ias.ac.in The fabricated composite nanofibers, consisting of PVA, tungstic acid, and iron(III) nitrate, are then subjected to calcination under controlled thermal conditions to remove the polymer and yield ceramic iron tungstate nanofibers. ias.ac.inias.ac.in
| Parameter | Details | Reference |
| Polymer Matrix | Poly(vinyl alcohol) (PVA) | ias.ac.inias.ac.in |
| Tungsten Precursor | Tungstic acid (H₂WO₄) | ias.ac.inias.ac.in |
| Iron Precursor | Iron(III) nitrate (Fe(NO₃)₃) | ias.ac.inias.ac.in |
| Post-processing | Calcination | ias.ac.inias.ac.in |
| Final Product | Ceramic iron tungstate nanofibers | ias.ac.inias.ac.in |
Advanced and Emerging Synthesis Paradigms
Modern synthesis strategies for this compound and related materials focus on achieving nanostructured architectures with high surface areas and specific crystalline features. Techniques such as sonoelectrochemistry and template-assisted synthesis have emerged as powerful tools for creating these advanced materials.
Sonoelectrochemical synthesis is an advanced method that combines ultrasonic irradiation with electrochemical deposition. mdpi.comresearchgate.net This technique utilizes the physical and chemical effects of acoustic cavitation—the formation, growth, and collapse of bubbles in a liquid—to produce nanomaterials. researchgate.neticm.edu.pl The collapse of these bubbles generates localized hot spots with extremely high temperatures and pressures, leading to unique chemical reaction conditions. researchgate.net
While direct reports on the sonoelectrochemical synthesis of this compound are limited, the method has been successfully used to create tungsten-iron alloy nanoparticles and pure tungsten nanoparticles, demonstrating its applicability. nih.govresearchgate.net In a typical process, an electrolyte containing a tungsten source (e.g., sodium tungstate), an iron source (e.g., ferrous sulfate), and often a complexing agent like tri-sodium citrate is used. nih.govresearchgate.net A titanium-alloy horn can serve as both the cathode and the ultrasound emitter. researchgate.netnih.gov
The electrochemical reaction, coupled with the cavitation effect of the ultrasound, causes iron-tungsten aggregates to form at the cathode, which are then dispersed into the electrolyte as nanoparticles. nih.gov Key parameters such as current density, ultrasound frequency and power, and the composition of the electrolyte can be precisely controlled to adjust the size and shape of the resulting nanoparticles. mdpi.comicm.edu.pl This method is recognized as a simple, fast, and cost-effective alternative for producing nanostructured materials. mdpi.comicm.edu.pl
Template-assisted synthesis is a versatile bottom-up approach for fabricating nanomaterials with controlled morphologies and dimensions. nih.govrsc.org This method employs a pre-existing nanostructured entity, the "template," to direct the formation of the desired material. nih.govrsc.org The strategies are broadly classified into hard-template and soft-template methods. rsc.org
Hard Templates: These involve using rigid, pre-fabricated porous materials like anodic aluminum oxide (AAO) as a mold. researchgate.net The precursor materials for the desired compound are introduced into the pores of the template. After the material is formed, the template is selectively removed, leaving behind a nanostructure (e.g., nanotubes, nanowires) that is a negative replica of the template's pores. researchgate.net This method has been used to fabricate tungsten oxide (WO₃) nanotubes. researchgate.net
Soft Templates: This strategy utilizes self-assembling molecules like surfactants (e.g., cetyltrimethylammonium bromide, CTAB) or block copolymers as structure-directing agents. nih.govmdpi.com These molecules form micelles or liquid crystal phases in a solution, around which the inorganic precursors organize. nih.gov The subsequent removal of the organic template, typically through calcination at low temperatures, yields a nanostructured material. nih.govrsc.org This approach has been noted for its ability to produce various metal tungstates and is highlighted in the fabrication of Bi₂WO₆ nanoplates, where the CTAB surfactant was crucial for controlling the shape and exposed facets. mdpi.comcdmf.org.br A patent has also described a reversing micelle soft-template method for preparing this compound nanoparticles with regular morphology. google.com
The primary advantage of template-assisted synthesis is the high degree of control it offers over the final product's size, shape, and porosity, which are critical for applications in catalysis and sensing. nih.govcdmf.org.br
Influence of Synthetic Parameters on Material Characteristics
The physicochemical properties of this compound are profoundly influenced by the conditions under which it is synthesized. Careful optimization of parameters such as precursor choice, temperature, pressure, and pH is essential for tailoring the material's characteristics for specific technological uses.
The choice of starting materials and their molar ratios are fundamental in determining the phase purity, crystallinity, and morphology of the final FeWO₄ product. Various synthesis routes utilize different precursors, each impacting the reaction pathway. For instance, in hydrothermal synthesis, common precursors include ferrous ammonium sulfate and sodium tungstate or iron(II) sulfate heptahydrate and sodium tungstate dihydrate. researchgate.netresearchgate.net
The nature of the precursor anion can also be critical. In one solvothermal study, using ferric chloride (FeCl₃) was essential for forming hierarchical platelike microcrystals, whereas substituting it with ferric nitrate (Fe(NO₃)₃) yielded only a minimal amount of precipitate, likely due to the strong oxidizing effect of the nitrate anion. acs.org Furthermore, studies on the formation of tungsten oxides have shown that the precursor's cluster structure in the solution (e.g., metatungstate vs. paratungstate) can directly influence the crystalline phase of the product formed. scispace.com Stoichiometry is equally important, as incorrect ratios can lead to the formation of other iron tungstate phases, such as Fe₂(WO₄)₃, or impurities like WO₃. researchgate.net
Table 1: Effect of Precursor Selection in this compound Synthesis
| Synthesis Method | Iron Precursor | Tungsten Precursor | Key Finding/Observation | Reference |
|---|---|---|---|---|
| Hydrothermal | Ferrous ammonium sulfate | Sodium tungstate | Successfully produces FeWO₄ nanocrystallites. | researchgate.net |
| Solvothermal | Ferric chloride (FeCl₃) | Sodium tungstate | Essential for the formation of hierarchical platelike microcrystals. | acs.org |
| Solvothermal | Ferric nitrate (Fe(NO₃)₃) | Sodium tungstate | Resulted in a negligible amount of precipitate due to the oxidizing nature of the nitrate ion. | acs.org |
| Co-precipitation | Iron(II) sulfate heptahydrate | Sodium tungstate dihydrate | Used to synthesize FeWO₄ which was then calcined at various temperatures. | researchgate.net |
Temperature and pressure are critical thermodynamic parameters that govern the kinetics of nucleation and crystal growth. In hydrothermal and solvothermal methods, reaction temperature directly affects the crystallinity and morphology of FeWO₄. For example, syntheses conducted at 180°C and 200°C showed that the higher temperature promoted better crystallinity. researchgate.net
Calcination temperature, a post-synthesis heat treatment step, is also crucial. Studies have shown that calcining hydrothermally synthesized FeWO₄ at temperatures between 300°C and 700°C can alter its magnetic properties and band gap. researchgate.netresearchgate.net Specifically, as the calcination temperature increased, the saturation magnetization decreased while the band gap widened. researchgate.net In solid-state reactions, both temperature and the pressure of the surrounding gas atmosphere can influence reaction kinetics. A study on the synthesis of an iron tungstate from Fe₂O₃ and WO₃ at 800°C found that the reaction rate was dependent on the nature and pressure of the ambient gas, suggesting the involvement of a gaseous tungsten species. akjournals.com
Table 2: Influence of Temperature on this compound Properties
| Synthesis/Treatment | Temperature Range | Effect on Material Characteristics | Reference |
|---|---|---|---|
| Hydrothermal Synthesis | 180°C to 200°C | Higher temperature (200°C) improved the crystallinity of FeWO₄ nanosheets. | researchgate.net |
| Calcination | 300°C to 700°C | Increasing temperature decreased saturation magnetization and increased the band gap. | researchgate.net |
| Solid-State Reaction | 800°C | Reaction kinetics were found to be dependent on the pressure of the surrounding gas. | akjournals.com |
| Hydrothermal Synthesis | Not specified | Higher reaction temperatures or subsequent annealing may be required to form crystalline products for some tungstates. | rsc.org |
The pH of the reaction solution is a key parameter that significantly influences the morphology and even the phase of the synthesized FeWO₄. Research has demonstrated that pure FeWO₄ nanocrystallites can be obtained over a broad pH range from 2 to 11. researchgate.net However, the morphology is highly pH-dependent: at a pH of 2, the product consists of hexagonal flakes, which transform into rod-like structures as the pH increases. researchgate.net In other methods, such as microemulsion synthesis, the pH may be optimized to a specific value, for instance, pH 10, to achieve the desired nanocrystalline product. rsc.org
The reaction medium, particularly the solvent, also plays a directing role. In solvothermal synthesis, the choice of solvent can be as critical as the precursors. The use of ethylene glycol (EG) as a solvent was shown to be instrumental in producing hierarchical, platelike FeWO₄ microcrystals, as it acted as both a reducing agent and a capping agent that guided the growth and self-assembly. acs.org Modulating the reaction environment by varying the volume ratio of water to ethylene glycol allowed for further control over the product's morphology. acs.org
Table 3: Effect of pH on the Morphology of this compound
| Synthesis Method | pH Value | Resulting Morphology | Reference |
|---|---|---|---|
| Hydrothermal | 2 | Hexagonal flakes | researchgate.net |
| Hydrothermal | 7 | Very small nanoparticles | researchgate.net |
| Hydrothermal | 9-10 | Rod-like structures | researchgate.net |
| Microemulsion | 10 | Optimized condition for nanocrystalline powder. | rsc.org |
Annealing Effects on Structural Evolution
Annealing, a form of heat treatment, is a crucial post-synthesis process used to modify the microstructure and crystal properties of this compound (FeWO₄). The treatment involves heating the material to a specific temperature, holding it for a duration, and then cooling it. The effects of annealing on the structural evolution of this compound are highly dependent on the initial state of the material, the annealing temperature, and the atmospheric conditions. Research has shown that annealing can induce changes ranging from improved crystallinity in nanoparticles to the formation of new phases in alloys and two-dimensional layers.
Enhancement of Crystallinity in Nanoparticles
For this compound nanoparticles synthesized through methods like hydrothermal reaction or co-precipitation, the as-prepared material can exhibit poor crystallinity. researchgate.net Post-synthesis annealing, often referred to as calcination in this context, is employed to enhance the crystalline order.
In a study involving FeWO₄ nanoparticles synthesized via a hydrothermal method, the material was calcined at temperatures ranging from 300°C to 700°C. icm.edu.plbibliotekanauki.pl X-ray diffraction (XRD) analysis revealed that as the calcination temperature increased, the characteristic diffraction peaks of the monoclinic FeWO₄ structure became sharper, with no additional impurity peaks appearing. bibliotekanauki.pl This indicates that the annealing process improved the crystallinity of the nanoparticles without altering their fundamental structural phase. bibliotekanauki.pl Furthermore, a slight shift of the crystalline peaks toward higher angles was observed with increasing temperature, suggesting a decrease in lattice spacing and some distortion within the crystal structure. bibliotekanauki.pl While improving crystallinity, these structural changes also influenced the material's optical and magnetic properties. icm.edu.plbibliotekanauki.pl
Another investigation on FeWO₄ prepared by a precipitation method also demonstrated the positive impact of thermal treatment. researchgate.net The as-synthesized particles showed low-intensity, broad XRD peaks characteristic of poor crystallinity. researchgate.net After annealing at 500°C, distinct diffraction peaks attributed to the monoclinic ferberite (FeWO₄) phase emerged. researchgate.net Increasing the temperature further to 700°C resulted in the appearance of additional peaks, confirming a significant improvement in the crystalline quality of the monoclinic FeWO₄ phase. researchgate.net
Impact of Calcination Temperature on Hydrothermally Synthesized FeWO₄
| Calcination Temperature | Key Structural Changes Observed | Resulting Properties |
|---|---|---|
| As-synthesized (No Annealing) | Poor crystallinity. | Band Gap: 1.95 eV; Saturation Magnetization: 6.6 emu/g. icm.edu.pl |
| 300°C - 700°C | Increased crystallinity, sharper XRD peaks, no phase change, slight decrease in lattice spacing. bibliotekanauki.pl | Band gap increased with temperature, reaching 2.20 eV at 700°C. Saturation magnetization decreased, reaching 0.4 emu/g at 700°C. icm.edu.plbibliotekanauki.pl |
Phase Formation and Transformation
Annealing can also lead to the formation of this compound as a secondary phase within other materials or induce transformations to entirely different structures at very high temperatures.
In studies on electrodeposited amorphous Fe-W alloy coatings, annealing at 800°C in an argon atmosphere with some oxygen contamination resulted in significant microstructural changes. chalmers.se The heat treatment caused the crystallization of the expected Fe₂W intermetallic phase and, notably, the formation of a FeWO₄ oxide phase. chalmers.se This demonstrates that annealing can be a method to fabricate FeWO₄, not just modify it. The FeWO₄ phase was observed to be more prevalent on the surface of the annealed sample. chalmers.se
Research on the reaction of tungsten oxide clusters on an iron(II) oxide monolayer supported on a platinum substrate revealed a complex series of structural transformations driven by annealing. acs.org In this case, a two-dimensional ternary oxide with a formal FeWO₃ stoichiometry was formed, which underwent further evolution at higher temperatures. acs.org The progression of these phase changes was meticulously tracked using techniques like Low-Energy Electron Diffraction (LEED). acs.org
Annealing-Induced Structural Transformations of 2D Iron Tungstate on Pt(111)
| Annealing Temperature | Observed Structural Phase / Evolution |
|---|---|
| 673 K (400°C) | Surface shows disordered agglomerates of (WO₃)₃ clusters. acs.org |
| 873 K (600°C) | Partial transformation of the initial FeO layer into a (2 × 2) phase begins. acs.org |
| 1173 K (900°C) | A sharp and fully established (2 × 2) LEED pattern is present, corresponding to a 2D FeWO₃ layer. acs.org |
| 1223 K (950°C) | The (2 × 2) pattern is replaced by a (6 × 6) pattern, indicating a further structural transformation. acs.org |
| >1300 K (1027°C) | The layer desorbs, and the clean Pt(111) surface is recovered. acs.org |
Advanced Structural Characterization and Crystal Chemistry
Crystalline Phases and Polymorphism of Ferrous Tungstate (B81510)
Monoclinic Crystal System (P2/a and P2/c Space Groups)
Ferrous tungstate crystallizes in the monoclinic system, a structure characterized by three unequal axes with one oblique angle. At room temperature, its crystal structure is most commonly described by the space group P2/c. nih.govsemanticscholar.org This space group belongs to the prismatic crystal class, indicating a centrosymmetric structure. The monoclinic structure of FeWO₄ features two formula units per unit cell. nih.gov While P2/c is the predominantly cited space group, the P2/a designation is also used in literature, representing an alternative setting for the same crystal structure.
Wolframite-Type Structure Analysis
The crystal structure of this compound is of the wolframite (B13744602) type. acs.orgnsrrc.org.tw This structure is composed of a slightly distorted hexagonal close-packed array of oxygen atoms. Within this oxygen lattice, the iron (Fe²⁺) and tungsten (W⁶⁺) cations occupy half of the available octahedral interstices in an ordered fashion. nih.govdtic.mil
A key feature of the wolframite structure is the formation of zigzag chains of edge-sharing octahedra running along the c-axis. semanticscholar.orgmdpi.com There are two distinct types of these chains: one composed of FeO₆ octahedra and the other of WO₆ octahedra. nih.gov Each chain of one type of cation is interconnected with four chains of the other cation type through shared corners. semanticscholar.org This arrangement results in a three-dimensional network where octahedra of the same metal are linked by edges, and octahedra of different metals are connected at their corners. semanticscholar.org The Fe²⁺ cation, with its high-spin d⁶ electronic configuration, induces a Jahn-Teller distortion in the FeO₆ octahedra. nih.gov
Interactive Table: Crystallographic Data for this compound (FeWO₄)
| Parameter | Value | Reference |
| Crystal System | Monoclinic | nih.govsemanticscholar.org |
| Space Group | P2/c | nih.govsemanticscholar.org |
| Formula Units (Z) | 2 | semanticscholar.org |
| Structure Type | Wolframite | acs.orgnsrrc.org.tw |
Investigation of Other Reported Iron Tungstate Phases (e.g., Fe₂WO₆)
Besides this compound (FeWO₄), other iron tungstate phases have been identified, most notably Fe₂WO₆. This compound exhibits polymorphism, meaning it can exist in different crystal structures. Known polymorphs include α, β, and γ-Fe₂WO₆. researchgate.net
The β-Fe₂WO₆ polymorph has a monoclinic crystal structure belonging to the P2₁/a space group. uliege.be Its structure is characterized by a network of zigzag chains composed of FeO₆ and WO₆ octahedra that share both trans and skew edges, which are then connected at the corners to form a 3D structure. uliege.be
The high-temperature γ-Fe₂WO₆ phase crystallizes with a tri-α-PbO₂ structure and is described by the Pbcn space group. researchgate.net This structure also consists of zigzag chains of edge-sharing FeO₆ and WO₆ octahedra. researchgate.netresearchgate.net Another high-temperature form of Fe₂WO₆ has been identified with a more complex, incommensurately modulated structure that adopts a (3 + 1)-dimensional Pbcn(0β0)000 superspace group. rsc.org
Interactive Table: Crystallographic Data for Fe₂WO₆ Polymorphs
| Polymorph | Crystal System | Space Group | Key Structural Features | Reference |
| β-Fe₂WO₆ | Monoclinic | P2₁/a | Zigzag chains of FeO₆ and WO₆ octahedra with trans and skew edge sharing. | uliege.be |
| γ-Fe₂WO₆ | Orthorhombic | Pbcn | Tri-α-PbO₂ type structure with zigzag chains of edge-sharing octahedra. | researchgate.netresearchgate.net |
| High-Temp Phase | Orthorhombic | Pbcn(0β0)000 | Incommensurately modulated structure. | rsc.org |
Phase Transition Studies
The stability of the this compound structure under varying conditions has been a subject of investigation. High-pressure studies using X-ray diffraction have shown that the wolframite structure of FeWO₄ is stable and does not undergo any structural phase transitions at pressures up to 20 GPa. nih.gov This stability over a wide pressure range is also observed in other wolframite-type compounds. nih.gov
However, a subtle structural transformation is reported to occur in relation to its magnetic ordering. At room temperature, the crystal structure is described by the P2/c space group. Below its magnetic ordering temperature (Néel temperature), it transforms to a Pₐ2/c structure. aip.org High-pressure neutron diffraction studies up to 8.7(4) GPa have confirmed that while pressure can slightly modify the orientation of magnetic moments and the Néel temperature, it does not alter the fundamental Shubnikov space group below the magnetic ordering temperature. aip.orgbohrium.com
Nanoscale Architecture and Morphology Control
Nanoparticle Synthesis and Size Distribution Analysis
The synthesis of this compound at the nanoscale allows for the tuning of its properties. The hydrothermal method is a common and effective technique for producing FeWO₄ nanoparticles. mdpi.com This process involves the reaction of precursors, such as iron nitrate (B79036) and sodium tungstate, in an aqueous solution within a sealed vessel (autoclave) heated to elevated temperatures. mdpi.comijsrst.com By controlling reaction parameters like temperature, time, pH, and the concentration of precursors, it is possible to influence the size and morphology of the resulting nanoparticles. mdpi.com
Characterization of the synthesized nanoparticles is crucial for understanding their properties. X-ray diffraction (XRD) is employed to confirm the crystalline phase and estimate the average crystallite size. ijsrst.com Electron microscopy techniques, such as Field Emission Scanning Electron Microscopy (FESEM) and Transmission Electron Microscopy (TEM), provide direct visualization of the nanoparticle morphology and size distribution. ijsrst.com
Defect Chemistry and Non-Stoichiometry
First-principles studies based on screened hybrid density-functional calculations have been instrumental in understanding the native defect landscape in this compound. aps.orgosti.gov These studies have shown that under realistic synthesis conditions, the dominant native point defects are hole polarons at the Fe sites and negatively charged Fe vacancies. aps.org Experimental evidence from thermoelectric power measurements on FeWO₄ single crystals suggests the presence of approximately 1.5% Fe³⁺, which is attributed to the existence of about 0.75% Fe²⁺ vacancies to maintain charge neutrality in an oxygen-stoichiometric sample. nsrrc.org.twacs.org X-ray diffraction experiments on these crystals have also revealed some structural disorder in the 1% range, and transmission electron microscopy has identified the occurrence of stacking faults, which are attributed to the similar atomic environments of the Fe and W species. acs.org
The electronic structure of this compound, particularly near the band edges, is dominated by highly localized transition-metal d states. aps.orgacs.org This localization allows for the formation of both hole polarons at the Fe sites and electron polarons at the W sites. aps.org A hole polaron is formed when a hole is localized on an Fe site, effectively creating an Fe³⁺ ion, and is accompanied by a contraction of the surrounding oxygen ions. aps.org The presence of these low-energy and highly mobile polarons provides an explanation for the observed p-type conductivity in FeWO₄. aps.org
The migration of these polarons is a key factor in the electronic conduction of the material. The process is understood as a hopping mechanism, where the polaron moves from one metal site to another. aps.org The activation energy for this polaron hopping process in FeWO₄ has been experimentally determined to be in the range of 0.15–0.32 eV. aps.org The migration barrier is influenced by the nature of the electronic states at the top of the valence band. aps.org
The presence of native defects and polarons significantly influences the electronic and magnetic properties of this compound. The formation of hole polarons and negatively charged Fe vacancies are the primary reason for the material's p-type semiconducting behavior. aps.org The mobility of these polarons governs the electronic conduction, which is characterized by a polaron hopping mechanism. aps.org
Spectroscopic and Microscopic Characterization Techniques
X-ray Diffraction (XRD) and Rietveld Refinement for Structural Elucidation
X-ray diffraction (XRD) is a fundamental, non-destructive technique used for the structural characterization of crystalline materials like ferrous tungstate (B81510). numberanalytics.comscirp.org It provides comprehensive information regarding the crystal structure, phase composition, and crystallite size. scribd.comgsconlinepress.com By analyzing the diffraction pattern produced when X-rays interact with the material, researchers can elucidate its atomic arrangement. numberanalytics.comscribd.com The Rietveld refinement method is a powerful analytical procedure applied to the powder diffraction data to refine the crystal structure parameters, achieving a close match between the observed and a calculated diffraction pattern. scirp.orgresearchgate.net
XRD is the primary method for identifying the crystalline phase of a material and assessing its purity. malvernpanalytical.com Each crystalline solid produces a unique diffraction pattern, which serves as a "fingerprint" for that specific phase. malvernpanalytical.com For ferrous tungstate, the resulting XRD pattern is typically compared to standard reference data from the Joint Committee on Powder Diffraction Standards (JCPDS), such as file number 21-0436, to confirm the formation of the desired wolframite-type monoclinic structure. researchgate.net
The purity of the synthesized this compound is confirmed by the absence of additional diffraction peaks in the XRD pattern, which would indicate the presence of unreacted starting materials or other impurity phases. researchgate.netfz-juelich.de A clean pattern with well-defined peaks corresponding only to the FeWO₄ phase signifies a single-phase, high-purity product. researchgate.net
Precise determination of lattice parameters—the dimensions of the unit cell (a, b, c) and the angle between them (β for a monoclinic system)—is achieved through the analysis of XRD data, often enhanced by Rietveld refinement. fz-juelich.deresearchgate.net These parameters are crucial for understanding the material's crystal structure in detail. Studies on this compound have confirmed its wolframite-like monoclinic crystal structure. researchgate.net
The unit cell volume (V) is calculated from the lattice parameters and provides insight into the packing of atoms within the crystal. researchgate.netusna.edu For a monoclinic structure, the volume is given by the formula V = abc*sin(β). The lattice parameters for this compound can vary slightly depending on the synthesis method and whether it is in bulk or nanocrystalline form. researchgate.netresearchgate.net
Table 1: Lattice Parameters of this compound (FeWO₄) from XRD Data
| Parameter | FeWO₄ (Hydrothermal Synthesis) researchgate.net | FeWO₄ Nanocrystals (Microwave-Hydrothermal) researchgate.net |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2/a | P2/c |
| a (Å) | 4.73 | 4.726 |
| b (Å) | 5.70 | 5.703 |
| c (Å) | 4.95 | 4.963 |
| β (°) | 90.0 | 90.10 |
| Unit Cell Volume (ų) | 133.58 | 133.59 |
The average size of the crystallites in a nanocrystalline sample can be estimated from the broadening of the diffraction peaks using the Scherrer equation. crystalimpact.comresearchgate.net The equation relates the crystallite size (D) to the X-ray wavelength (λ), the Bragg angle (θ), and the full width at half maximum (FWHM) of a diffraction peak (β). researchgate.netscirp.org
The Scherrer equation is given by: D = (K * λ) / (β * cos(θ))
Where:
D is the mean crystallite size.
K is the Scherrer constant, a dimensionless shape factor, typically with a value of about 0.9. scirp.org
λ is the wavelength of the X-ray radiation used. scirp.org
β is the full width at half maximum (FWHM) of the diffraction peak, measured in radians. crystalimpact.com
θ is the Bragg diffraction angle. crystalimpact.com
This analysis is particularly useful for nanomaterials, where properties are often size-dependent. For instance, characterization of hydrothermally synthesized this compound has revealed average nanoparticle sizes of about 150 nm. researchgate.net The broad nature of the peaks in the XRD patterns of nanosized FeWO₄ is a direct consequence of the small crystallite dimensions. researchgate.net
Electron Microscopy for Morphological and Microstructural Analysis
Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for visualizing the morphology and microstructure of materials at high magnification. researchgate.netias.ac.in These methods provide direct observational evidence of particle size, shape, and surface features.
Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to examine the internal structure of materials, including their nanostructure and crystalline defects. niscpr.res.innumberanalytics.com By transmitting a beam of electrons through an ultra-thin specimen, TEM can reveal details about the size and shape of nanoparticles, as well as features like lattice planes and imperfections in the crystal structure. niscpr.res.innumberanalytics.com
TEM analysis of this compound has been used to confirm the size of nanoparticles, corroborating results from XRD analysis. researchgate.net For example, TEM has confirmed average nanoparticle sizes of around 150 nm for FeWO₄. researchgate.net High-Resolution TEM (HRTEM) can even visualize the atomic lattice fringes of the crystal, providing direct evidence of its crystalline nature and revealing the presence of any defects, such as dislocations or grain boundaries, which can significantly influence the material's properties. niscpr.res.innih.gov
High-Resolution TEM (HRTEM) for Lattice Fringes and Crystallinity
High-Resolution Transmission Electron Microscopy (HRTEM) is a powerful technique for visualizing the atomic structure of materials, offering direct insight into their crystallinity. snu.ac.krthermofisher.com In the study of this compound, particularly in nanostructured forms like nanorods, HRTEM images provide definitive evidence of its crystalline nature. researchgate.net By magnifying the structure to the atomic scale, distinct lattice fringes become visible, which are the periodic lines corresponding to the crystallographic planes of the material. snu.ac.krresearchgate.net
The spacing between these fringes can be precisely measured and correlated with the known lattice parameters of the this compound crystal structure, which is typically a monoclinic wolframite (B13744602) type. researchgate.netresearchgate.net For instance, HRTEM analysis of FeWO₄ nanorods has revealed clear and well-defined lattice fringes, confirming their high degree of crystallinity. researchgate.net Specific interplanar spacings observed in various tungstate-based materials are crucial for phase identification. In one study on silver-doped tungsten oxide, lattice fringe spacings of 3.8 nm and 3.64 nm were measured, corresponding to the rsc.org and nsrrc.org.tw crystal planes of the monoclinic structure, respectively. researchgate.net Similarly, in cobalt tungstate nanocomposites, a d-spacing of 0.31 nm has been identified and matched with the (111) plane of monoclinic WO₃. acs.org The clarity and regularity of these fringes across a sample indicate a well-ordered, single-crystalline domain, whereas discontinuities or misalignments would suggest the presence of defects or grain boundaries. umich.edu
| Observed Lattice Spacing (d-spacing) | Corresponding Crystal Plane | Material System | Reference |
| 3.8 nm | rsc.org | Ag/WO₃ | researchgate.net |
| 3.64 nm | nsrrc.org.tw | Ag/WO₃ | researchgate.net |
| 0.31 nm | (111) | Cobalt Tungstate/WO₃ | acs.org |
This table presents examples of lattice spacing measurements from tungstate-based systems, illustrating the type of data obtained via HRTEM.
Electron Diffraction Studies (SAED, LEED)
Electron diffraction techniques are indispensable for determining the crystal structure and surface periodicity of materials.
Selected Area Electron Diffraction (SAED) is a standard transmission electron microscopy (TEM) technique used to analyze the crystallographic structure of a selected area of a sample. hu-berlin.de When an electron beam passes through a crystalline specimen, it is diffracted into a pattern of spots, with the geometry of the pattern being a direct representation of the reciprocal crystal lattice. For this compound, SAED patterns are used to confirm its monoclinic wolframite structure. researchgate.net For example, SAED analysis performed on FeWO₄ nanorods produces a distinct spot pattern that can be indexed to the zone axis of the monoclinic phase, corroborating results from other techniques like X-ray Diffraction (XRD). researchgate.netplos.org The sharpness of the diffraction spots is also an indicator of the material's crystallinity. researchgate.net
Low-Energy Electron Diffraction (LEED) is a surface-sensitive technique used to determine the atomic arrangement of the very top layers of a single crystal. bhu.ac.inwikipedia.org It involves directing a beam of low-energy electrons (typically 20-200 eV) at a surface and observing the pattern of elastically backscattered electrons. bhu.ac.inocivm.com While SAED probes the bulk crystal structure, LEED is ideal for studying the surface structure and any surface reconstructions or ordered adsorbates. wikipedia.org In the context of this compound, LEED has been instrumental in characterizing the structure of two-dimensional (2D) FeWOₓ layers grown on a Platinum (Pt(111)) surface. figshare.comnih.gov These studies revealed the formation of two different commensurate FeWOₓ phases with (2 × 2) and (6 × 6) periodicities relative to the substrate, demonstrating how the atoms arrange on the surface, a structure that has no bulk analogue. figshare.comnih.gov
X-ray Spectroscopy for Elemental and Electronic States
X-ray spectroscopy encompasses a suite of powerful, element-specific techniques that probe the elemental makeup and electronic structure of materials by analyzing their interaction with X-rays. acs.orgaps.org
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface analysis technique that provides quantitative elemental composition and, crucially, information about the chemical environment and oxidation states of the detected elements. malvernpanalytical.combris.ac.ukcnrs.fr The method works by irradiating a sample with monochromatic X-rays, causing the emission of core-level electrons. rms-foundation.ch The kinetic energy of these photoelectrons is measured, from which their binding energy can be determined. carleton.edu This binding energy is unique to each element and is sensitive to the element's oxidation state, a phenomenon known as the chemical shift. mccrone.com
For this compound (FeWO₄), XPS is routinely used to confirm the presence of iron (Fe), tungsten (W), and oxygen (O) and to determine their respective oxidation states. researchgate.netacs.org Analysis of the Fe 2p region of the XPS spectrum allows for the differentiation between Fe²⁺ and Fe³⁺ states. mccrone.com In stoichiometric FeWO₄, iron is expected to be in the +2 oxidation state. nsrrc.org.tw The W 4f region is analyzed to determine the oxidation state of tungsten, which is confirmed to be W⁶⁺ in FeWO₄. nsrrc.org.tw This is consistent with the charge balance required for a neutral compound with Fe²⁺ and O²⁻ ions. In a study of 2D iron tungstate, XPS analysis showed Fe 2p₃/₂ and O 1s binding energies of 709.3 eV and 529.9 eV, respectively, indicating a chemical environment similar to that in an FeO layer. acs.org
| Element/Core Level | Typical Binding Energy (eV) | Inferred Oxidation State | Reference |
| Fe 2p₃/₂ | ~709.3 - 709.6 | Fe²⁺ | acs.orgthermofisher.com |
| Fe 2p₃/₂ | ~710.8 | Fe³⁺ | thermofisher.com |
| W 4f₇/₂ | ~35-36 | W⁶⁺ | nsrrc.org.tw |
| O 1s | ~529.9 - 530.0 | O²⁻ | acs.org |
This table provides representative binding energy values for elements in this compound and related oxides. Actual values can vary slightly based on the specific sample and instrument calibration.
X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) for Electronic Structure
X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) are complementary techniques that provide detailed information about the electronic structure of materials. researchgate.netsoton.ac.ukwikipedia.org
XAS probes the unoccupied electronic states by exciting a core electron to an empty level. acs.orgaps.org The energy at which absorption sharply increases is called the absorption edge, and its precise position is sensitive to the oxidation state of the absorbing atom. nih.gov The features near the edge (X-ray Absorption Near Edge Structure, or XANES) provide information on local coordination geometry and oxidation state. acs.org For FeWO₄, XAS at the Fe-L₂,₃ edges is used to confirm the divalent (Fe²⁺) state of the iron ions. nsrrc.org.tw Similarly, by comparing the W-L₃ edge XAS spectrum of FeWO₄ with that of a W⁶⁺ standard like tungsten trioxide (WO₃), the hexavalent state of tungsten in this compound is confirmed. nsrrc.org.tw
XES provides information about the occupied electronic states. wikipedia.orguu.nl It is a photon-in/photon-out technique where the decay of a core-hole state, created by an incident X-ray, is monitored. wikipedia.org The energy of the emitted photon corresponds to the energy difference between two electronic levels. wikipedia.org XES is particularly sensitive to the spin state of the metal ion. uu.nl When used in conjunction with XAS, a more complete picture of the electronic structure can be obtained. acs.org For instance, Resonant X-ray Emission Spectroscopy (RXES), where the incident X-ray energy is tuned to a specific absorption feature, can provide unambiguous assignments of oxidation states where conventional XAS might be ambiguous. nih.gov
Vibrational Spectroscopy for Bonding and Lattice Dynamics
Vibrational spectroscopy probes the vibrational modes of molecules and crystal lattices, which are determined by the masses of the atoms and the strength of the chemical bonds connecting them. aps.org
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. upi.edu An FTIR spectrometer collects high-spectral-resolution data over a wide spectral range simultaneously. mdpi.com This is a powerful tool for identifying the types of chemical bonds (functional groups) present in a compound. mdpi.com The resulting spectrum is a molecular "fingerprint" that can be used for identification.
| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment | Reference |
| ~880 | W-O stretching in wolframite structure | |
| 750 - 1050 | W-O vibrations | researchgate.net |
| 400 - 750 | Mn-O lattice vibrations in birnessite (example for metal-oxygen bonds) | researchgate.net |
This table lists characteristic FTIR absorption regions for tungstate and related metal-oxide systems.
Raman Spectroscopy
Raman spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of a material, providing insights into its crystal structure and chemical bonding. In this compound (FeWO₄), which crystallizes in a monoclinic wolframite-type structure, Raman spectroscopy reveals distinct phonon modes corresponding to the vibrations of the WO₆ octahedra and the movement of the Fe²⁺ cations.
Studies on natural ferberite (FeWO₄) and synthesized FeWO₄ have identified the primary Raman-active modes. acs.org The spectra are typically characterized by a series of sharp peaks, with the most intense peak appearing at approximately 900 cm⁻¹. This high-frequency mode is attributed to the symmetric stretching vibration of the W-O bonds within the WO₆ octahedra. Other prominent bands are observed at lower frequencies, corresponding to anti-symmetric stretching and bending vibrations of the tungstate group, as well as lattice modes involving the motion of the ferrous ions. acs.orgnih.gov
The Raman spectrum of FeWO₄ can be divided into two main regions:
Internal Modes: Vibrations occurring within the [WO₄]²⁻ tetrahedral units, typically found above 400 cm⁻¹. These include symmetric and anti-symmetric stretching (ν₁ and ν₃) and bending (ν₂ and ν₄) modes. The strong peak around 900 cm⁻¹ is a key example.
External or Lattice Modes: Vibrations at lower frequencies (below 400 cm⁻¹), which involve the motion of the Fe²⁺ cations and the rigid movement (translation and rotation) of the tungstate polyhedra.
Research has shown that the exact positions of these Raman peaks can be influenced by factors such as crystalline phase, particle size, and the presence of dopants. nih.govacs.org High-pressure Raman spectroscopy studies have also been conducted to understand the structural stability and phase transitions of FeWO₄ under compression. acs.org
| Raman Shift (cm⁻¹) | Assignment/Vibrational Mode | Reference |
|---|---|---|
| ~900 | Symmetric stretching of W-O bonds in WO₆ octahedra | acs.org |
| ~763 | W-O lattice vibration | nih.gov |
| ~555 | Fe-O stretching vibration | nih.gov |
Magnetic Resonance and Spectroscopic Probes
Mössbauer Spectroscopy for Iron Environments and Magnetic Hyperfine Interactions
Mössbauer spectroscopy is an exquisitely sensitive technique for probing the local environment of iron nuclei. carleton.eduwikipedia.org It provides precise information about the valence state (Fe²⁺ vs. Fe³⁺), coordination symmetry, and magnetic properties of iron atoms within a crystal lattice. nih.gov For this compound, ⁵⁷Fe Mössbauer spectroscopy is crucial for confirming the divalent state of iron and for studying the magnetic ordering that occurs at low temperatures.
In the paramagnetic state (at temperatures above the Néel temperature, Tₙ ≈ 75 K), the Mössbauer spectrum of FeWO₄ typically consists of a doublet. researchgate.netacs.org The parameters extracted from this doublet are the isomer shift (δ) and the quadrupole splitting (Δ).
Isomer Shift (δ): The value of δ is indicative of the s-electron density at the nucleus and is sensitive to the oxidation state. For FeWO₄, the isomer shift values are characteristic of high-spin Fe²⁺ in an octahedral coordination environment. researchgate.netresearchgate.net
Quadrupole Splitting (Δ): This parameter arises from the interaction between the nuclear quadrupole moment and the electric field gradient (EFG) at the nucleus. A non-zero Δ indicates a distorted local environment around the iron atom, which is consistent with the distorted FeO₆ octahedra in the monoclinic wolframite structure. researchgate.net
Below the Néel temperature, FeWO₄ becomes antiferromagnetic. acs.orgacs.org This magnetic ordering results in a magnetic hyperfine field at the iron nucleus, which splits the Mössbauer spectrum into a six-line pattern (a sextet). researchgate.netresearchgate.net The magnitude of the hyperfine field (Hhf) is related to the magnetic moment of the Fe²⁺ ion. Studies at very low temperatures (e.g., 4.2 K) have determined the hyperfine field to be relatively small, and the spectra can be complex, indicating a significant quadrupole interaction combined with the magnetic dipole interaction. researchgate.net
| Temperature | Parameter | Typical Value | Interpretation | Reference |
|---|---|---|---|---|
| 300 K (> Tₙ) | Isomer Shift (δ) | ~1.1 - 1.2 mm/s | High-spin Fe²⁺ in octahedral site | researchgate.netresearchgate.net |
| 300 K (> Tₙ) | Quadrupole Splitting (Δ) | ~1.5 - 2.0 mm/s | Distorted octahedral symmetry | researchgate.netresearchgate.net |
| 4.2 K (< Tₙ) | Hyperfine Field (Hhf) | ~45 - 87 kOe | Antiferromagnetic ordering | researchgate.netresearchgate.net |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Centers
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. universite-paris-saclay.fr It is highly effective for studying paramagnetic centers, such as transition metal ions or crystal defects. The application of EPR to high-spin Fe²⁺ (a 3d⁶ non-Kramers ion) systems like this compound can be challenging due to large zero-field splittings and fast relaxation times, often requiring specialized high-frequency and high-field instrumentation. nationalmaglab.org
While detailed EPR studies specifically on FeWO₄ are not extensively reported in the literature, the technique is fundamental to understanding its magnetic properties. The paramagnetism in FeWO₄ above its Néel temperature arises from the unpaired electrons of the Fe²⁺ ions. acs.org EPR can, in principle, provide information on the electronic g-factors and the zero-field splitting parameters (D and E), which describe the magnetic anisotropy of the Fe²⁺ ion in its crystal field environment. universite-paris-saclay.fr
Furthermore, EPR is exceptionally sensitive to the presence of paramagnetic impurities or defects. For instance, if a sample of FeWO₄ contained trace amounts of Fe³⁺ ions (a 3d⁵ Kramers ion), these would typically yield a strong and easily detectable EPR signal, often characterized by a g-factor around 4.3 in a rhombic crystal field. researchgate.net Therefore, EPR can serve as a sensitive probe for the purity and defect chemistry of this compound crystals and nanomaterials.
Advanced Surface Probes
Atomic Force Microscopy (AFM) for Surface Roughness and Topography
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a sample's surface. qd-europe.com It operates by scanning a sharp tip mounted on a cantilever across the surface and measuring the forces between the tip and the sample. AFM is particularly useful for characterizing the morphology and surface roughness of materials, irrespective of their conductivity.
In the context of this compound, AFM has been employed to study the surface of FeWO₄ thin films and nanostructures. uobaghdad.edu.iq For example, FeWO₄ films prepared by techniques like spray pyrolysis have been analyzed to determine their microstructure. AFM images can reveal the shape and size of the constituent grains, such as the formation of spindle-like structures or aggregated fine plates. uobaghdad.edu.iq Such morphological details are critical as they influence the material's specific surface area, which is a key parameter in applications like gas sensing and catalysis.
Quantitative data can be extracted from AFM scans, including:
Average Roughness (Ra): The arithmetic average of the absolute values of the height deviations from the mean surface level.
Root Mean Square (RMS) Roughness (Rq): The square root of the average of the squared height deviations from the mean surface level.
These parameters are vital for controlling the quality of thin films and for understanding how synthesis conditions affect surface morphology. uobaghdad.edu.iquobaghdad.edu.iq
| Sample Type | Observed Morphology | Key Findings | Reference |
|---|---|---|---|
| FeWO₄ Thin Film | Spindle and aggregated fine plates | Well-crystallized monoclinic phase with large specific surface area. | uobaghdad.edu.iq |
| FeWO₄ Nanoparticles | Rectangular nanomaterials with rounded edges | Homogeneous particle sizes around 9-15 nm. | acs.org |
Scanning Tunneling Microscopy (STM) for Atomic Resolution Surface Studies
Scanning Tunneling Microscopy (STM) is another powerful scanning probe technique that can achieve atomic resolution, allowing for the imaging of individual atoms on a surface. oxinst.com STM operates based on the quantum mechanical phenomenon of electron tunneling between a sharp, conductive tip and a conductive or semiconducting sample surface. The tunneling current is exponentially dependent on the tip-sample distance, enabling extremely high-resolution topographical mapping of the surface electronic density of states. oxinst.com
Direct STM studies on pure, bulk this compound are scarce in the literature. This is primarily because FeWO₄ is a semiconductor with a relatively wide bandgap, making it challenging to achieve the stable tunneling current required for STM imaging under standard conditions. researchgate.net
However, the principles of STM are highly relevant for understanding the atomic-scale surface structure that governs the material's properties. To illustrate the capability of STM for related materials, numerous studies have been performed on iron oxides like magnetite (Fe₃O₄). semanticscholar.orgresearchgate.netaps.org In these studies, STM has successfully resolved the arrangements of iron and oxygen atoms on different crystal surfaces, providing fundamental insights into surface reconstructions and the electronic states of surface cations. researchgate.netaps.org If FeWO₄ surfaces were rendered sufficiently conductive, for example through doping or by studying ultra-thin films on a metallic substrate, STM could potentially be used to:
Image the atomic lattice of the FeWO₄ surface.
Identify surface defects such as oxygen vacancies or adatoms.
Probe the local electronic properties of surface Fe and W atoms.
Temperature-Programmed Desorption (TPD) for Surface Reactivity
Temperature-Programmed Desorption (TPD) is a powerful technique for investigating the interactions between adsorbed molecules and a solid surface, providing insights into the surface reactivity of materials like this compound (FeWO₄). hidenanalytical.com In a typical TPD experiment, a sample is dosed with a probe gas, and the temperature is increased at a linear rate, while a detector, often a mass spectrometer, monitors the desorbed species. hidenanalytical.com This method is frequently used to identify active sites for adsorption and catalysis, determine binding energies, and study the kinetics of desorption. iitm.ac.in
Studies on this compound have utilized TPD to understand its surface properties, particularly in the context of catalysis. For instance, Nitrogen TPD (N₂-TPD) has been employed to analyze the adsorption characteristics of FeWO₄. N₂-TPD profiles of pure FeWO₄ show a desorption peak between 50-175°C, which is attributed to the physical adsorption of nitrogen. researchgate.net In studies comparing pure FeWO₄ with modified versions, such as a vulcanized FeWSₓ@FeWO₄ catalyst, new desorption peaks appear at higher temperatures (around 265°C and 405°C), indicating stronger chemical adsorption sites created by the surface modification. researchgate.net The shift in desorption peaks provides information about changes in the surface's chemical nature and the strength of its interaction with nitrogen molecules. researchgate.net
TPD has also been applied to study the decomposition and reaction of monolayers on a substrate. For example, the thermal stability of a two-dimensional FeWO₃ layer formed on a Pt(111) surface was investigated using oxygen TPD. nih.gov The TPD spectra revealed that oxygen desorbed from this surface at specific temperatures, providing data on the reaction pathways and the composition of the synthesized layer. nih.gov The technique can also probe the acidic properties of a catalyst's surface. While direct NH₃-TPD studies on pure FeWO₄ are not extensively detailed in the provided results, related literature suggests that the Lewis and Brønsted acid sites, which are crucial for many catalytic reactions, can be characterized using this method. acs.org
Table 1: Nitrogen (N₂) Desorption Peaks from this compound Catalysts
| Catalyst | Peak Temperature (°C) | Adsorption Type |
|---|---|---|
| FeWO₄ | 50-175 | Physical |
| FeWO₄ | 379 | Chemical |
| FeWSₓ@FeWO₄ | 50-175 | Physical |
| FeWSₓ@FeWO₄ | ~265 | Chemical |
| FeWSₓ@FeWO₄ | 405 | Chemical |
Data sourced from N₂-TPD profiles of FeWO₄ and FeWSₓ@FeWO₄ catalysts. researchgate.net
Optical Spectroscopic Methods
UV-Visible Diffuse Reflectance Spectroscopy (UV-Vis DRS) for Electronic Transitions
UV-Visible Diffuse Reflectance Spectroscopy (UV-Vis DRS) is a key technique for examining the optical properties and electronic structure of solid materials like this compound. ontosight.ai The method measures the light reflected from a powdered or solid sample over the ultraviolet and visible range of the electromagnetic spectrum. universallab.org This data allows for the determination of the material's light absorption characteristics and, crucially, its band gap energy (E_g), which is a fundamental property for applications in photocatalysis and optoelectronics. universallab.org
Studies have consistently shown that this compound (FeWO₄) exhibits significant light absorption in the visible region of the spectrum. nih.govrsc.org The band gap energy of FeWO₄ has been reported with some variation across different studies, which can be attributed to differences in synthesis methods, particle size, and crystallinity. The band gap is typically calculated from the UV-Vis DRS data using the Kubelka-Munk function, which relates the reflectance to the absorption coefficient. nih.gov A Tauc plot is then constructed to extrapolate the band gap value.
Reported band gap values for FeWO₄ range from approximately 2.0 eV to 2.81 eV. nih.govacs.orgmdpi.comrsc.orgacs.org For example, some studies report a direct band gap of around 2.16 eV to 2.2 eV, while others calculate it to be 2.5 eV or 2.81 eV. nih.govmdpi.comacs.org Research on FeWO₄ nanocrystals has determined a band gap of 2.1 eV. rsc.org Furthermore, high-pressure studies have shown that the indirect band gap of FeWO₄ can decrease from 2.00 eV at ambient pressure to 1.56 eV at 16 GPa. researchgate.net This tunability of the electronic structure highlights the material's potential for various applications. The ability of FeWO₄ to absorb a significant portion of the solar spectrum makes it a candidate for photocatalysis under visible light. mdpi.com
Table 2: Reported Band Gap Energies (E_g) of this compound (FeWO₄)
| Reported Band Gap (eV) | Synthesis/Condition | Source(s) |
|---|---|---|
| 2.81 | Hydrothermal method | nih.govrsc.org |
| 2.5 | Not specified | mdpi.com |
| 2.16 | Not specified | acs.org |
| 2.1 | Nanocrystals | rsc.org |
| 2.00 | Natural mineral (ambient pressure) | acs.orgresearchgate.net |
Photoluminescence (PL) Spectroscopy
Photoluminescence (PL) spectroscopy is a sensitive, non-destructive technique used to investigate the electronic properties of semiconductor materials, including this compound. The process involves exciting the material with photons of sufficient energy to create electron-hole pairs. The subsequent recombination of these charge carriers can result in the emission of light, which is measured by the PL spectrometer. The intensity of the PL signal is often inversely related to the efficiency of charge separation; a lower intensity suggests a lower recombination rate of electron-hole pairs and potentially higher photocatalytic activity. rsc.org
For this compound, PL spectroscopy has been used to understand how its structural characteristics influence its luminescent properties and charge carrier dynamics. Research on FeWO₄ nanocrystals has revealed that their photoluminescence is affected by factors such as partial preferential orientation and distortions within the [FeO₆] and [WO₆] octahedral clusters that make up its crystal structure. rsc.org
In the context of photocatalysis, PL studies are crucial for evaluating the effectiveness of heterojunctions and composites. When FeWO₄ is combined with other materials, such as graphitic carbon nitride (g-C₃N₄) or reduced graphene oxide (RGO), the PL intensity of the resulting composite is often quenched compared to the pure components. nih.govrsc.orgrsc.org This quenching indicates that the heterojunction facilitates the separation of photogenerated electrons and holes, inhibiting their recombination. rsc.org Similarly, PL spectra of FeWO₄ suspensions have been used to probe the synergetic effects with other species in photocatalytic systems. researchgate.net The technique can also be used to study the impact of dopants on the electronic structure and emission properties of tungstate materials. rsc.org
Transient Surface Photovoltage (TSPV) Spectroscopy
Transient Surface Photovoltage (TSPV) spectroscopy is a sophisticated technique for probing the generation, separation, and transfer of charge carriers in semiconductor materials under illumination. researchgate.netacs.org The method measures the change in the surface potential of a material upon excitation by a light pulse. By analyzing the rise and decay kinetics of the photovoltage signal, one can gain valuable insights into the efficiency of charge separation and the lifetime of the separated charges, which are critical parameters for photoelectrochemical (PEC) applications like solar water splitting. researchgate.netresearchgate.net
While direct TSPV studies focused exclusively on pure this compound are not widely reported in the provided search results, the technique has been applied to closely related tungstate systems and FeWO₄-based photoanodes, demonstrating its applicability. researchgate.netresearchgate.netacs.org For instance, TSPV has been used to investigate charge carrier processes in tin tungstate (SnWO₄) films, revealing how different phases within the material influence charge generation and recombination. researchgate.netacs.orgacs.org These studies show that TSPV can identify the transition energies related to charge transport processes. acs.org
In research on Bi-containing n-type FeWO₄ thin films, the analysis of transient photocurrents—a closely related measurement—showed an absence of transient spikes under toggled illumination. osti.govresearchgate.net This observation is significant as it indicates a low degree of surface recombination for the charge carriers, a highly desirable property for an efficient photoanode. osti.gov The large photovoltage and stability of these FeWO₄-based films make them promising for solar fuel generation. osti.govresearchgate.netosti.gov TSPV is considered a unique tool for identifying the potential and limitations of materials for solar hydrogen evolution, as it can correlate the measured photovoltage with the photocurrents observed in PEC characterizations. researchgate.neteuropean-mrs.com
Theoretical and Computational Chemistry Studies
First-Principles Calculations Based on Density Functional Theory (DFT)
DFT calculations serve as a powerful method to investigate the properties of ferrous tungstate (B81510) from a quantum mechanical perspective. By solving approximations to the Schrödinger equation, DFT can predict a wide range of material properties. materialsproject.org For FeWO₄, these calculations typically employ advanced hybrid functionals, such as HSE06, or include a Hubbard U correction (GGA+U) to accurately account for the strong electron correlation effects associated with the Fe 3d electrons, which standard DFT functionals often fail to describe adequately. aps.orgacs.org These methods have proven successful in reproducing experimental observations and providing predictive insights. aps.orgaip.org
The electronic structure of ferrous tungstate is a key determinant of its physical and chemical properties. DFT calculations reveal that the valence band maximum (VBM) is primarily composed of hybridized Fe 3d and O 2p orbitals, while the conduction band minimum (CBM) is dominated by W 5d states. aps.orgrsc.org
Specifically, studies using hybrid functionals show that the top of the valence band is predominantly of Fe 3d character. rsc.org The partial density of states (PDOS) analysis indicates significant contributions from iron, tungsten, and oxygen to the valence band. aps.org The Fe 3d states are localized and form a distinct band just above the main O 2p valence bands. acs.org This electronic configuration, with partially filled 3d orbitals on the Fe²⁺ cations, is central to the material's magnetic and electrochemical activities. aps.orgaip.orgaip.org Standard band structure calculations without correlation effects fail to open a band gap, highlighting the necessity of more advanced theoretical approaches. aps.org
Table 1: Calculated Lattice Parameters for Monoclinic FeWO₄ This interactive table provides a comparison between DFT-calculated and experimental lattice parameters for this compound, demonstrating the accuracy of the theoretical models.
| Parameter | HSE06 Calculation aps.org | Experimental Value aps.org |
| a (Å) | 4.761 | 4.753 |
| b (Å) | 5.693 | 5.720 |
| c (Å) | 4.990 | 4.968 |
| β (°) | 90.16 | 90.08 |
Accurate prediction of the band gap is crucial for understanding the photocatalytic and optical properties of FeWO₄. Experimental values for the band gap typically range from 1.8 to 2.2 eV. acs.org Standard DFT calculations are known to severely underestimate band gaps. materialsproject.org However, the use of hybrid functionals or the GGA+U method yields values in much better agreement with experiments.
DFT calculations using a hybrid functional predict an indirect band gap of approximately 2.00 eV. acs.org Other DFT studies have reported calculated band gaps around 2.611 eV, noting that this is likely an underestimation. materialsproject.org The visible-light photocatalytic activity of this compound is attributed to electronic transitions from the valence band, formed by Fe 3d and O 2p orbitals, to the conduction band, composed of W 5d states. researchgate.netresearchgate.net The nature of the band gap allows for the absorption of visible light, making it a candidate for photocatalytic applications like the degradation of organic pollutants.
This compound is known to be an antiferromagnet at low temperatures, with a Néel temperature (T_N) of about 75 K. aps.org DFT calculations have been instrumental in confirming the magnetic ground state and understanding the underlying magnetic interactions. By comparing the total energies of different magnetic configurations (nonmagnetic, ferromagnetic, and antiferromagnetic), theoretical studies consistently find that the antiferromagnetic (AFM) state is the most stable at low pressures. acs.org
The magnetic structure, known as AF1, consists of zigzag chains of Fe²⁺ ions with parallel spins running along the c-axis. These chains are ferromagnetically coupled along the b-axis and antiferromagnetically coupled along the a-axis. aip.org DFT calculations have estimated that the ferromagnetic (FM) state is only slightly higher in energy than the AFM state, by about 10 meV per formula unit, suggesting a delicate balance of magnetic interactions. aip.orgaip.org The calculated magnetic moment for the Fe²⁺ ion is approximately 4.00 µB, which aligns with its high-spin d⁶ electronic configuration. aip.orgmaterialsproject.org
The magnetic ordering in FeWO₄ arises from superexchange interactions between the Fe²⁺ ions, mediated by the intervening oxygen atoms. aip.orgaip.org DFT calculations allow for the investigation of these exchange pathways. The interactions are sensitive to the local crystal structure, including Fe-O-Fe bond angles and Fe-Fe distances. aip.org Computational studies have shown that external pressure can modify these structural parameters, thereby affecting the strength of the superexchange interactions and potentially altering the magnetic properties, such as the Néel temperature. aip.org While pressure induces slight distortions, it does not fundamentally change the antiferromagnetic ordering within the studied range (up to 8.7 GPa). aip.orgresearchgate.net
Defects play a critical role in the electronic and transport properties of semiconductors. DFT calculations are used to determine the formation energies of various native point defects in FeWO₄, such as vacancies (V_Fe, V_W, V_O) and interstitials, under different chemical potential conditions. aps.org These calculations help to identify the most prevalent defects that form during synthesis and operation.
Studies using hybrid DFT functionals have shown that under realistic synthesis conditions, the dominant native defects are hole polarons localized at iron sites (Fe³⁺) and negatively charged iron vacancies (V_Fe²⁻). aps.orgresearchgate.net Defects with lower formation energies are more likely to occur in higher concentrations. aps.org The presence of these specific defects is crucial for understanding the p-type conductivity often observed in FeWO₄. aps.org While research on FeWO₄ is extensive, detailed DFT studies on vacancy formation in the related Fe₂WO₆ compound show that oxygen vacancies are more likely in reducing environments, while iron and tungsten vacancies are favored in oxygen-rich conditions. nih.gov
Table 2: Dominant Native Defects in FeWO₄ from DFT Calculations This table summarizes the key intrinsic defects in this compound as predicted by first-principles calculations.
| Defect Type | Description | Significance | Source |
| Hole Polaron (Fe³⁺) | A localized positive charge on an iron site. | Contributes to p-type conductivity. | aps.org |
| Iron Vacancy (V_Fe²⁻) | A missing Fe²⁺ ion, resulting in a net negative charge. | A dominant and stable defect. | aps.orgresearchgate.net |
| Electron Polaron | An electron localized at a W site. | Found to be stable, but less dominant than hole polarons. | rsc.org |
Understanding the behavior of charge carriers (electrons and holes) is essential for applications involving conductivity, such as in supercapacitors and photocatalysts. aps.orgmdpi.com DFT calculations provide insight into the formation and migration of polarons, which are charge carriers coupled to lattice distortions.
In FeWO₄, the electronic structure allows for the formation of both hole polarons (at Fe sites) and electron polarons (at W sites). aps.orgrsc.org The presence of low-energy and highly mobile hole polarons is believed to be the reason for the good p-type conductivity observed experimentally and the material's ability to store charge via pseudocapacitive mechanisms. aps.org The calculated migration barrier for hole polarons is low, with a predicted minimum of 0.14 eV, which is in close agreement with experimental estimates of 0.18 eV. researchgate.net This high mobility facilitates efficient charge transport within the material. mdpi.comresearchgate.net The dynamics of charge carrier trapping and recombination are critical factors that influence the efficiency of photocatalytic and photoelectrochemical processes. acs.orgnih.gov
Advanced Computational Methodologies
Modern computational chemistry provides a powerful toolkit to investigate the properties of materials at an atomic level. For this compound (FeWO₄), these methods have been instrumental in understanding its behavior, from its electronic structure to its dynamic processes.
Hybrid DFT/Hartree-Fock Approaches
Hybrid Density Functional Theory (DFT) methods, which incorporate a portion of Hartree-Fock exchange, have proven to be particularly effective in describing the electronic properties of this compound. aps.orguzh.ch Standard DFT approaches can sometimes fall short in accurately predicting the band gap and the localized nature of d-electrons in transition metal oxides. By mixing DFT with Hartree-Fock theory, a more precise picture of the electronic structure emerges.
For instance, first-principles studies utilizing screened hybrid density-functional calculations have been performed on wolframite-type iron tungstate. aps.org These calculations reveal that the electronic structure near the band edges is dominated by the highly localized d-states of the transition metal. aps.org This localization is a key factor in the formation of polarons, which are quasiparticles resulting from the strong coupling of an electron with the lattice. aps.org Hybrid functionals like TPSSh and B3LYP* have shown improved performance in predicting spin-crossover phenomena in iron-containing systems by adjusting the amount of exact Hartree-Fock exchange. ub.edu Specifically, a mixing of 10-17% Hartree-Fock exchange has been found to be optimal for describing the spin-state energetics in iron complexes. ub.edu
Computational Modeling of Surface and Interface Phenomena
The behavior of this compound at surfaces and interfaces is critical for its applications in areas like catalysis and sensors. Computational modeling is essential for understanding these phenomena at a molecular level. numberanalytics.com Techniques such as DFT have been used to model the fabrication of two-dimensional (2D) iron tungstate layers on a platinum (Pt(111)) surface. nih.govacs.org
These simulations have successfully elucidated the atomic structure of novel 2D FeWO₃ and FeWOₓ phases, which exhibit a honeycomb geometry not seen in bulk iron tungstate. nih.govacs.org The models clarify the atomistic structure and help rationalize the electronic properties of these 2D materials. nih.gov The interaction between the this compound layer and the substrate, a key aspect of interface phenomena, is also explored through these computational models. nih.govacs.org For instance, the bonding to the metal surface, coupled with polarity compensation from the metal's screening effect, stabilizes the honeycomb lattice. acs.org
Simulations of Structural Transformations and Phase Stability
Understanding the structural transformations and phase stability of this compound under different conditions is crucial for its synthesis and application. In situ X-ray total scattering experiments combined with pair distribution function (PDF) analysis have been used to map the formation pathway of wolframite-type FeWO₄ during hydrothermal synthesis. rsc.org
These studies show that upon mixing aqueous precursors, an amorphous paste forms for the FeWO₄ synthesis. rsc.org This amorphous precursor then transforms into a disordered intermediate phase before the crystalline tungstate appears. rsc.org The structure of this amorphous precursor can be described by polyoxometalate chemistry, specifically a skewed sandwich cluster with Keggin-like fragments. rsc.org The degree of disorder in this precursor phase appears to influence the reaction kinetics, with more disordered precursors requiring longer reaction times to form crystalline products. rsc.org Thermodynamic modeling has also been employed to study the interactions of FeWO₄ with various chemical reagents, providing insights into its thermal beneficiation. mdpi.comresearchgate.net
Molecular Dynamics Simulations for Dynamic Processes
Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of this compound at the atomic scale. mdpi.com While much of the MD work on ferrous systems focuses on corrosion inhibition, the methodology is broadly applicable to other dynamic processes. mdpi.com MD simulations can be used to investigate the dynamics of primary knocked-on atoms (PKA) in the atomic lattice, which is relevant to understanding radiation damage in materials. iaea.org
For instance, MD simulations using codes like LAMMPS have been performed to study displacement damage in iron and tungsten, the constituent elements of this compound. iaea.org These simulations track the time evolution of vacancies and interstitials created by PKA, providing a detailed picture of defect formation. iaea.org Although specific MD studies on the non-corrosive dynamic processes of this compound are less common, the techniques are well-established and could be applied to investigate phenomena such as ion transport, thermal conductivity, and mechanical properties.
Correlation of Theoretical Predictions with Experimental Observations
A critical aspect of computational chemistry is the validation of theoretical predictions against experimental data. This synergy between theory and experiment is essential for building accurate and reliable models of materials like this compound.
Validation of Structural and Electronic Properties
Computational models of this compound have shown excellent agreement with experimental findings, particularly in terms of structural and electronic properties.
Structural Properties: Hybrid DFT calculations of the lattice parameters for wolframite-type FeWO₄ are in excellent agreement with experimental values. aps.org For example, calculations using the HSE06 functional yielded lattice parameters of a = 4.761 Å, b = 5.693 Å, c = 4.990 Å, and β = 90.16°, which compare favorably with the experimental values of a = 4.753 Å, b = 5.720 Å, c = 4.968 Å, and β = 90.08°. aps.org
Electronic Properties: The calculated band gap of this compound from hybrid DFT methods also shows good correlation with experimental measurements. The calculated band gap for FeWO₄ is approximately 2.33 eV (with spin-orbit coupling), which is in reasonable agreement with the reported experimental value of 2.0 eV. aps.org Furthermore, theoretical predictions of the electronic ground state of novel 2D iron tungstate phases have been made, suggesting a ferromagnetic behavior that contrasts with the antiferromagnetic nature of bulk FeWO₄. nih.gov These predictions can guide future experimental investigations.
The validation of computational models is a continuous process. As experimental techniques become more precise and computational methods more sophisticated, the correlation between theoretical predictions and experimental observations is expected to become even stronger, leading to a deeper understanding of this compound and its potential applications.
Interactive Data Table: Comparison of Theoretical and Experimental Properties of this compound
| Property | Theoretical Value | Experimental Value | Source |
| Lattice Parameters | |||
| a | 4.761 Å | 4.753 Å | aps.org |
| b | 5.693 Å | 5.720 Å | aps.org |
| c | 4.990 Å | 4.968 Å | aps.org |
| β | 90.16° | 90.08° | aps.org |
| Electronic Properties | |||
| Band Gap | 2.33 eV | 2.0 eV | aps.org |
Understanding Reaction Mechanisms at the Atomic Level
Theoretical and computational chemistry, particularly methods rooted in Density Functional Theory (DFT), provide powerful tools for elucidating the complex reaction mechanisms of this compound (FeWO₄) at the atomic scale. These studies offer insights into electronic structure, defect physics, and the pathways of key chemical transformations, which are often difficult to explore through experimental means alone.
A central focus of computational research has been to understand the origin of this compound's pseudocapacitive behavior and its potential as a photocatalyst. The primary mechanism identified is the rapid and reversible Fe²⁺/Fe³⁺ redox reaction that occurs at the material's surface. aps.org First-principles DFT calculations have been instrumental in modeling this electron transfer process, revealing how the electronic structure near the band edges, which is dominated by highly localized transition-metal d states, facilitates this activity. aps.org
Computational studies have also provided a detailed understanding of native point defects and their role in the material's electronic conduction, which is fundamental to its electrochemical performance. aps.org Research using screened hybrid density-functional calculations has shown that under realistic synthesis conditions, the dominant native defects are hole polarons located at the iron (Fe) sites and negatively charged Fe vacancies. aps.org A polaron is a quasiparticle formed when an electron or hole polarizes the surrounding crystal lattice, and its mobility is crucial for charge transport. The presence of these low-energy and highly mobile hole polarons offers a theoretical explanation for the p-type conductivity observed experimentally in FeWO₄ and underpins the material's ability to store energy via pseudocapacitance. aps.org The electronic conduction is understood to be governed by polaron hopping processes. aps.org
Furthermore, DFT calculations have been employed to investigate the structural and electronic properties that make this compound a candidate for applications like photocatalysis. These studies analyze the band gap and band edge positions, which are critical for absorbing light and driving chemical reactions. researchgate.net The calculations show that incorporating a second metal cation (like iron) into tungsten oxide narrows the band gap, potentially improving visible-light absorption compared to binary tungsten oxide. researchgate.net This band gap narrowing is attributed to the introduction of new electronic states from the iron cation and structural changes in the crystal lattice. researchgate.net
The table below summarizes key parameters for this compound derived from DFT calculations, which form the basis for understanding its reactivity.
| Computational Parameter | Value | Significance in Reaction Mechanisms | Source |
|---|---|---|---|
| Crystal Structure | Monoclinic (Space Group P2/c) | Defines the atomic arrangement and sites for defects and reactions. | aps.org |
| Lattice Parameters (HSE06) | a = 4.761 Å, b = 5.693 Å, c = 4.990 Å, β = 90.16° | Provides the fundamental unit cell dimensions for accurate modeling. These values show excellent agreement with experimental data. | aps.org |
| Calculated Band Gap | ~2.0 eV (Indirect) | Determines the energy required for electron excitation, crucial for photocatalytic activity. researchgate.net | researchgate.net |
| Magnetic Moment (Fe²⁺) | 3.69 µB | Confirms the high-spin Fe²⁺ state in the ground state, which is the starting point for the Fe²⁺/Fe³⁺ redox reaction. | aps.org |
| Dominant Native Defects | Hole polarons at Fe sites; negatively charged Fe vacancies | These defects act as charge carriers and are essential for p-type conductivity and the pseudocapacitive mechanism. aps.org | aps.org |
Advanced Electronic and Magnetic Phenomena
Electronic Band Structure and Charge Carrier Transport
The electronic properties of ferrous tungstate (B81510) are dictated by its band structure, which governs the generation, transport, and recombination of charge carriers. As a semiconductor, its conductivity is intermediate between that of a conductor and an insulator, and it is highly dependent on temperature and composition.
The electronic band structure of ferrous tungstate is primarily composed of contributions from iron (Fe), tungsten (W), and oxygen (O) orbitals. Theoretical and experimental studies have elucidated the nature of the valence and conduction bands.
The top of the valence band is predominantly formed by the highly localized 3d orbitals of the Fe²⁺ ions, with significant contributions from the O 2p orbitals. researchgate.net The bottom of the conduction band is mainly composed of the localized W 5d orbitals. aps.org This electronic configuration, with transition metal d-states defining the band edges, is a key characteristic of wolframite-type tungstates. aps.org The experimental band gap of this compound is reported to be approximately 2.0 eV, while theoretical calculations using methods like Density Functional Theory (DFT) with spin-orbit coupling have estimated it to be around 2.33 eV. aps.orgaps.org
| Property | Experimental Value (eV) | Theoretical Value (eV) |
| Band Gap | ~2.0 aps.org | 2.33 (with SOC) aps.org |
A data table showing the experimental and theoretical band gap of this compound.
For instance, in related tungstate systems, doping has been shown to narrow the band gap. In a study on CoWO₄, co-doping with iron and manganese resulted in a reduction of the band gap. researchgate.net Similarly, doping SnWO₄ with iron has been theoretically shown to reduce the band gap significantly. ajchem-a.com While specific studies on the comprehensive effects of various dopants on FeWO₄ are still emerging, the general principle is that introducing foreign elements can create defects and alter the electronic density of states. For example, the presence of Fe³⁺ ions in the FeWO₄ lattice, which can be considered a form of self-doping, introduces hole charge carriers and influences the p-type conductivity. acs.org The presence of such mixed valence states can enhance conductivity through intervalence charge transfer. acs.org
The efficiency of devices based on this compound, such as photocatalysts, is heavily influenced by the dynamics of charge carrier recombination. When photons with energy greater than the band gap are absorbed, electron-hole pairs are generated. These charge carriers can either recombine, releasing energy, or participate in chemical reactions at the material's surface. A high rate of recombination is generally detrimental to performance.
In materials like this compound, charge transport is often mediated by polarons. A polaron is a quasiparticle consisting of a charge carrier (an electron or a hole) and its accompanying polarization field in a dielectric crystal lattice. In FeWO₄, electronic conduction is primarily governed by the hopping of small polarons. aps.org Specifically, it exhibits p-type conductivity due to the hopping of hole polarons, which can be visualized as an Fe³⁺ state moving through the lattice of Fe²⁺ sites. researchgate.netaps.org The activation energy for this polaron hopping process has been reported to be in the range of 0.15–0.32 eV. aps.org The presence of a high density of electron-hole recombination centers within the band gap can be inferred from its photoelectrochemical behavior. researchgate.net Strategies to improve performance often focus on minimizing this recombination, for example, by creating heterojunctions or controlling defect concentrations. acs.org
| Parameter | Value (eV) |
| Polaron Hopping Activation Energy | 0.15 - 0.32 aps.org |
| Polaron Mobility Migration Barrier | 0.18(2) acs.org |
A data table showing the activation energies associated with charge carrier transport in this compound.
Intrinsic and Induced Magnetism
This compound is an antiferromagnetic material, a property that arises from the magnetic moments of the Fe²⁺ ions in its crystal lattice. Its magnetic behavior is characterized by specific ordering phenomena and complex spin interactions.
Antiferromagnetic materials exhibit a transition from an ordered magnetic state to a paramagnetic state at a critical temperature known as the Néel temperature (Tₙ). osti.gov Above Tₙ, the thermal energy is sufficient to overcome the magnetic ordering forces, leading to a random orientation of the magnetic moments. For this compound, the Néel temperature has been consistently reported to be around 75 K. aps.orgacs.orgnsrrc.org.tw Below this temperature, the magnetic moments of the Fe²⁺ ions align in an antiparallel fashion. The magnetic structure of FeWO₄ is described as the AF₁ type, where zigzag chains of Fe²⁺ ions are ferromagnetically coupled along the c-axis, and these chains are then antiferromagnetically coupled with adjacent chains. aip.orgaip.org
| Property | Reported Value (K) |
| Néel Temperature (Tₙ) | 75 aps.orgacs.orgnsrrc.org.tw |
| Néel Temperature (microcrystals) | 67.8 acs.org |
A data table showing the Néel temperature of this compound.
The magnetic ordering in this compound is a result of superexchange interactions between the magnetic Fe²⁺ ions, which are mediated by the intervening non-magnetic oxygen and tungsten ions. aip.org The strength and nature (ferromagnetic or antiferromagnetic) of these interactions are highly dependent on the bond angles and distances between the ions, as dictated by the wolframite (B13744602) crystal structure. aip.org
Cycloidal Magnetism and Multiferroicity in Iron Tungstate Systems
The wolframite tungstate family, with the general formula AWO₄ (where A is a divalent metal cation such as Mn, Fe, Co, Ni), exhibits a range of interesting magnetic properties stemming from the arrangement of AO₆ octahedra in zigzag chains. aps.org Within this family, manganese tungstate (MnWO₄) is a well-established multiferroic material, where a cycloidal spin order of the Mn²⁺ ions at low temperatures breaks inversion symmetry and induces ferroelectricity. aps.orgseu.edu.cn This type of multiferroicity, where magnetism is the origin of electric polarization, is known as type-II multiferroicity. seu.edu.cn
In contrast, pure this compound (FeWO₄) does not exhibit this behavior. Instead, it undergoes a transition to an antiferromagnetic state at a Néel temperature (T_N) of approximately 75 K. aip.orgacs.org Its magnetic structure is collinear, which does not break the necessary symmetries to induce ferroelectric polarization. researchgate.net
However, research into more complex tungstate systems has identified multiferroicity in compounds containing iron. The double tungstate LiFe(WO₄)₂ has been confirmed as the second multiferroic material in the tungstate family. aps.orgseu.edu.cn Unlike the simpler exchange paths in MnWO₄, the magnetic couplings in LiFe(WO₄)₂ are indirect, occurring via super-super-exchange interactions (e.g., Fe-O-W-O-Fe). seu.edu.cn Despite these more complex pathways, LiFe(WO₄)₂ displays magnetic and ferroelectric transitions at surprisingly higher temperatures than MnWO₄. seu.edu.cn Experimental characterization through neutron powder diffraction and pyroelectric measurements has confirmed that a cycloidal magnetic structure of the Fe³⁺ moments is responsible for the observed ferroelectricity, a phenomenon verified by density functional theory calculations. aps.orgseu.edu.cn The moments of the iron atoms form a cycloidal structure, with the cycloid rolling along a specific magnetic path. seu.edu.cn
The subtle interplay between crystal structure and magnetic properties is further highlighted by comparing LiFe(WO₄)₂ with NaFe(WO₄)₂. While structurally similar, NaFe(WO₄)₂ is not multiferroic and adopts a different magnetic order, underscoring the critical role of ionic arrangement and exchange pathways in establishing cycloidal magnetism and multiferroicity. seu.edu.cnresearchgate.net
| Compound | Magnetic Ordering | Multiferroic | Néel Temperature (T_N) | Origin of Magnetism |
| This compound (FeWO₄) | Antiferromagnetic (collinear) | No | ~75 K aip.orgacs.org | Super-exchange between Fe²⁺ ions. aip.org |
| Manganese Tungstate (MnWO₄) | Antiferromagnetic (cycloidal spin order at low temp) | Yes (Type-II) | ~13.5 K | Frustrated magnetic exchange leading to cycloidal order. aps.orgseu.edu.cn |
| Lithium Iron Tungstate (LiFe(WO₄)₂) | Antiferromagnetic (cycloidal) | Yes (Type-II) | Higher than MnWO₄ seu.edu.cn | Cycloidal magnetism from indirect super-super-exchange. aps.orgseu.edu.cn |
| Sodium Iron Tungstate (NaFe(WO₄)₂) | Incommensurate spin-spiral | No | ~4 K researchgate.net | Competition between different magnetic interactions. researchgate.net |
Origin of Room Temperature Ferromagnetism
Intrinsic, pure, bulk this compound (FeWO₄) does not exhibit room temperature ferromagnetism. acs.orgnsrrc.org.tw Ferromagnetism is a phenomenon characterized by spontaneous magnetic ordering where atomic magnetic moments align parallel to each other, leading to a strong net magnetic moment that can persist even in the absence of an external magnetic field. wikipedia.org
The intrinsic magnetic behavior of FeWO₄ is well-established as being paramagnetic at room temperature. aip.org As the material is cooled, it undergoes a phase transition to an antiferromagnetic state at its Néel temperature (T_N) of approximately 75 K. aip.orgacs.orgnsrrc.org.tw In the antiferromagnetic state, the magnetic moments of the Fe²⁺ ions align in an antiparallel fashion, resulting in a zero net magnetization. This ordering is driven by super-exchange interactions mediated by the intervening oxygen atoms between neighboring Fe²⁺ ions. aip.org
Reports of ferromagnetic-like behavior in some FeWO₄ samples at room temperature are generally attributed to extrinsic factors rather than an intrinsic property of the stoichiometric compound. Potential origins for such observations include:
Nanostructuring and Defects: In nanostructured materials, surface effects, defects, or non-stoichiometry can sometimes lead to uncompensated spins, giving rise to weak ferromagnetic behavior.
Composites: When FeWO₄ is intentionally combined with a magnetic material, the resulting composite will exhibit magnetic properties. For example, Fe₃O₄/FeWO₄ heterostructures show strong magnetic behavior due to the ferrimagnetic nature of the Fe₃O₄ component, which allows for magnetic separation of the catalyst. rsc.org
Therefore, the origin of magnetism in pure FeWO₄ is antiferromagnetic ordering that occurs only at temperatures significantly below room temperature.
Photoelectronic Properties
Light Absorption Characteristics and Spectral Response
This compound is a semiconductor material recognized for its ability to absorb light across a broad portion of the solar spectrum, including visible light. rsc.orgcdmf.org.br This characteristic is a direct result of its relatively narrow electronic band gap. The optical behavior of FeWO₄ is characterized by an indirect band gap, meaning a phonon is involved in the lowest-energy electronic transition from the valence band to the conduction band. cdmf.org.br
The reported band gap energy (E_g) for FeWO₄ varies in the literature, which can be attributed to differences in material synthesis, crystallinity, morphology, and particle size. Most studies place the band gap in the range of 1.8 eV to 2.5 eV. cdmf.org.brmdpi.commdpi.com This narrow band gap is advantageous for applications in photocatalysis, as it allows the material to be activated by visible light, which constitutes the largest portion of the solar spectrum.
The quantum size effect has been observed to play a significant role in the optical properties of nanostructured FeWO₄. For instance, FeWO₄ nanowires have been reported to have a much wider band gap of around 3.0 eV compared to the bulk material, demonstrating that the light absorption characteristics can be tuned by controlling the material's dimensions. rsc.org In composites, such as Fe₃O₄/FeWO₄ heterojunctions, the band gap has been measured at approximately 2.5 eV. rsc.orgmdpi.com
| Material System | Reported Band Gap (E_g) | Light Absorption Range | Reference |
| FeWO₄ (general) | 1.8 - 2.0 eV | Wide visible light response | cdmf.org.brmdpi.com |
| FeWO₄ (bulk) | ~2.0 eV | Visible light | rsc.org |
| FeWO₄ (nanowires) | ~3.0 eV | UV-Visible (blue-shifted) | rsc.org |
| FeWO₄/Fe₃O₄ Composite | ~2.5 eV | Visible light | rsc.orgmdpi.com |
Photoinduced Charge Separation and Transfer Efficiency
To overcome the limitation of rapid charge recombination in pure FeWO₄, a common and effective strategy is the formation of heterojunctions with other semiconductor materials. These engineered interfaces create built-in electric fields that promote the spatial separation of electrons and holes, enhancing their lifetime and availability for surface redox reactions.
Several successful heterostructure designs have been reported:
FeWO₄/Fe₃O₄: Forming a p-n type heterojunction between p-type FeWO₄ and n-type Fe₃O₄ facilitates the transfer of photogenerated electrons and holes across the interface, which delays recombination and improves photo-Fenton catalytic performance. mdpi.com
FeWO₄/g-C₃N₄: In Z-scheme heterostructures with graphitic carbon nitride (g-C₃N₄), the intimate interfacial contact promotes efficient charge transfer, significantly improving the separation of electron-hole pairs and boosting photocatalytic activity for degrading pollutants under sunlight. rsc.org
FeWO₄/NiFeOOH: The formation of a p-n heterojunction with nickel oxyhydroxide (NiFeOOH) accelerates charge transfer and transport, leading to a substantial increase in photocurrent density and photoelectrochemical water splitting efficiency. mdpi.com
The enhancement in charge separation and transfer efficiency is experimentally verified using techniques like photocurrent response measurements and electrochemical impedance spectroscopy (EIS). A higher photocurrent response under illumination indicates more efficient generation and separation of charge carriers. mdpi.commdpi.com EIS analysis, where a smaller arc radius in a Nyquist plot signifies lower charge transfer resistance, has shown that composites like 50%-Fe₃O₄/FWO have significantly improved charge transfer kinetics compared to pure FeWO₄. mdpi.com
| System | Performance Metric | Improvement Noted | Reference |
| FeWO₄/NiFeOOH | Photocurrent Density (in NaOH) | 830.56% increase compared to performance in Na₂SO₄, reaching 6.70 mA·cm⁻² | mdpi.com |
| FeWO₄/Fe₃O₄ | TCH Degradation Efficiency (60 min) | 87% (Photo-Fenton) vs. 74% for pure FeWO₄ and 50% for pure Fe₃O₄ | mdpi.com |
| FeWO₄/g-C₃N₄ | Rhodamine B Degradation | 13.26 times higher than pure FeWO₄ | rsc.org |
| Fe-doped CuWO₄ | Charge Separation Efficiency | 50% higher than undoped CuWO₄ | rsc.org |
Applications in Materials Science and Engineering
Photocatalysis and Environmental Remediation
Ferrous tungstate (B81510) is a semiconductor material that can harness light energy to initiate chemical reactions for environmental cleanup. Its photocatalytic activity is being explored for the degradation of organic pollutants and for the production of clean energy.
Ferrous tungstate has demonstrated effectiveness as a photocatalyst in the degradation of various organic dyes, which are common industrial pollutants. When exposed to light, FeWO₄ generates electron-hole pairs that produce reactive oxygen species, leading to the breakdown of complex dye molecules into simpler, less harmful compounds.
Research has shown the successful degradation of dyes such as rhodamine B (RhB) and methylene (B1212753) blue (MB) using this compound and its composites. For instance, hierarchical platelike FeWO₄ microcrystals have exhibited excellent photocatalytic activity for the degradation of rhodamine B under both UV and visible light irradiation acs.org. The efficiency of the degradation process is often enhanced by creating composites. A nanocomposite of this compound with ferrous sulfide (FeS₂) showed improved photocatalytic activity in removing methylene blue under UV-Vis light, which was attributed to a broader absorption spectrum and efficient separation of charge carriers nih.gov.
The photocatalytic performance of this compound can be influenced by various experimental conditions. Studies have optimized parameters such as pH, catalyst dosage, and the presence of oxidants to maximize the degradation of dyes like rhodamine B tandfonline.com. The mechanism of degradation involves the generation of highly reactive species like hydroxyl radicals and photo-generated free electrons, which are instrumental in breaking down the dye molecules nih.gov.
Table 1: Research Findings on the Photocatalytic Degradation of Dyes using this compound-Based Materials
| Catalyst | Target Pollutant | Light Source | Degradation Efficiency | Key Findings |
|---|---|---|---|---|
| Hierarchical FeWO₄ microcrystals | Rhodamine B (RhB) | UV and Visible | Excellent | Morphology of the catalyst plays a key role in its photocatalytic activity. acs.org |
| FeWO₄/FeS₂ nanohybrid (2:1 wt%) | Methylene Blue (MB) | UV-Vis | High | Heterojunction formation leads to reduced electron-hole recombination and enhanced activity. nih.gov |
| CoWO₄/FeWO₄ composite (1:2 ratio) | Congo Red (CR) | Visible | Efficient degradation in 150 min | The composite structure facilitates efficient separation of electron-hole pairs. tandfonline.com |
The quest for clean and renewable energy sources has driven research into photocatalytic water splitting to produce hydrogen (H₂). This compound is considered a potential candidate for this application due to its narrow band gap, which allows it to absorb a significant portion of the visible light spectrum tandfonline.comrsc.org. Theoretical studies using Density Functional Theory (DFT) have indicated that FeWO₄ has a small band gap, which could lead to improved visible-light activity compared to wider band gap semiconductors like tungsten oxide (WO₃) rsc.org.
Experimental work has demonstrated the potential of this compound in composites for hydrogen evolution. A heterocomposite of cobalt tungstate (CoWO₄) and this compound (FeWO₄) has been shown to be effective for photocatalytic hydrogen production from water splitting under visible light tandfonline.com. In one study, a CoWO₄/FeWO₄ composite with a 1:2 ratio exhibited a hydrogen evolution rate of 36 μmolg⁻¹h⁻¹ under visible light irradiation, using methanol as a sacrificial agent tandfonline.com. This enhanced activity is attributed to the efficient separation of photogenerated electron-hole pairs at the heterojunction between the two tungstates tandfonline.com. The material also demonstrated good stability over multiple cycles, which is crucial for practical applications tandfonline.com.
The oxygen evolution reaction (OER) is a critical half-reaction in water splitting and is often a bottleneck due to its slow kinetics. While research on this compound specifically for OER is emerging, studies on related iron-based oxides and tungstates provide insights into its potential. The electronic structure of iron-containing perovskite oxides has been shown to be crucial for OER activity, with the presence of Fe⁴⁺ states enhancing performance by optimizing the adsorption of reaction intermediates rsc.orgresearchgate.net.
The formation of oxygen vacancies and higher oxidation states of iron (Fe⁴⁺) can significantly influence the catalytic activity for OER researchgate.net. While pure this compound primarily contains Fe²⁺, modifications to its structure or the creation of composites could potentially introduce these beneficial electronic features. The investigation of iron-based catalysts is a very active area of research for OER, as they are earth-abundant and low-cost alternatives to precious metal catalysts researchgate.net.
The morphology and crystallinity of this compound photocatalysts play a significant role in their performance. The synthesis method has a direct impact on these properties. For instance, solvothermal synthesis has been used to create hierarchical platelike FeWO₄ microcrystals, and it was found that ethylene (B1197577) glycol as a solvent was crucial in directing the growth and self-assembly of these unique structures acs.org. The resulting morphology was shown to be directly related to the photocatalytic activity in degrading rhodamine B acs.org.
Similarly, adjusting the synthesis temperature in a hydrothermal process can control the microstructure and crystallinity of FeWO₄ nih.gov. A study on the photocatalytic extraction of uranium revealed that FeWO₄ catalysts synthesized at 200 °C exhibited a high degradation rate of 98.8% for U(VI) nih.gov. This highlights that a well-defined crystalline structure is beneficial for photocatalytic performance. The crystallinity of CoWO₄/FeWO₄ composites, as confirmed by XRD data, was also noted to be a factor in their photocatalytic efficiency for both dye degradation and hydrogen evolution tandfonline.com. The general consensus is that higher crystallinity and specific morphologies can lead to fewer defects, better charge separation, and consequently, enhanced photocatalytic activity.
Electrochemical Energy Storage and Conversion
Beyond photocatalysis, this compound is also being investigated for its potential in electrochemical energy storage devices, particularly as an electrode material for supercapacitors.
Supercapacitors are energy storage devices that offer high power density and long cycle life. This compound is an attractive candidate for supercapacitor electrodes due to its potential for pseudocapacitive behavior, which can provide higher energy storage capacity than electric double-layer capacitors.
Research into FeWO₄ as a supercapacitor electrode material is ongoing, with promising results. Composites of this compound with conductive materials like functionalized multiwalled carbon nanotubes (f-MWCNTs) are being developed to enhance performance. These composites leverage the pseudocapacitive nature of FeWO₄ and the high conductivity and surface area of the carbon nanotubes. The cycling stability of iron-based electrode materials is a critical aspect, and studies have shown that creating composites can significantly improve this parameter nih.gov.
Table 2: Electrochemical Performance of this compound-Based Supercapacitor Electrodes
| Electrode Material | Electrolyte | Specific Capacitance | Cycling Stability | Additional Notes |
|---|---|---|---|---|
| Fe₂O₃ sheet electrode | Not specified | 863 F g⁻¹ (initial) | Poor, decays to 80% after 200 cycles | Highlights the need for improving cycling stability in iron-based oxides. nih.gov |
| Fe₂O₃/MgFe₂O₄ composite (1:1) | Not specified | 815 F g⁻¹ (initial) | 81.25% retention after 1000 cycles | Composite formation significantly enhances cycling stability. nih.gov |
| MoS₂/Silk G/PDOT composite | Not specified | 625 F g⁻¹ @ 3 A g⁻¹ | Not specified | Demonstrates the potential of composite materials for high specific capacitance. researchgate.net |
| Co(II)-TMU-63#CoMn₂O₄ NCPs | Not specified | 1420 F g⁻¹ @ 7 A g⁻¹ | 93.3% retention after 7000 cycles | Shows the high performance achievable with nanostructured composite materials. |
It is important to note that while data for pure this compound supercapacitors is still being extensively researched, the performance of related iron-based and composite materials provides a strong indication of its potential in this application. The development of high-energy-density supercapacitors is a key area of research, with hybrid supercapacitors showing significantly higher energy densities than traditional electric double-layer capacitors mdpi.com.
Anode Materials for Lithium-Ion Batteries
This compound (FeWO₄) has emerged as a promising anode material for lithium-ion batteries (LIBs) due to its high theoretical capacity. Research has demonstrated the potential of nanostructured FeWO₄ to overcome the limitations of traditional graphite anodes. In a notable study, FeWO₄ in the form of nanorods was synthesized and its electrochemical performance as an anode material was evaluated.
These FeWO₄ nanorods, with a wolframite (B13744602) structure, were synthesized via a facile hydrothermal process. When tested for their lithium electroactivity, they exhibited a reversible capacity of over 500 mAh g⁻¹ after 20 cycles, a value significantly higher than that of commercially used graphite-based anodes researchgate.net. The enhanced performance of the nanostructured FeWO₄ is attributed to its high surface area and the shorter diffusion paths for lithium ions, which facilitate the electrochemical reactions. Other hierarchical structures, such as flower-like FeWO₄, have also been synthesized and are considered for their potential in high-performance lithium storage researchgate.net.
The mechanism of lithium storage in FeWO₄ is based on a conversion reaction, where the material undergoes a reversible reaction with lithium ions, leading to the formation of metallic iron and lithium tungstate. This type of reaction typically offers a higher capacity compared to the intercalation mechanism of graphite.
Anode Materials for Sodium-Ion Batteries
The application of this compound as an anode material for sodium-ion batteries (SIBs) is a less explored area compared to its use in lithium-ion batteries. While iron-based compounds, in general, are considered promising candidates for SIB anodes due to their low cost and environmental benignity, specific research on this compound (FeWO₄) is limited.
However, a study on in situ self-assembled FeWO₄/graphene mesoporous composites has shown potential for application in both Li-ion and Na-ion batteries researchgate.net. The composite material, consisting of incredibly tiny nanospheres of FeWO₄ (5–15 nm in diameter) grown on graphene sheets, exhibited high capacity and excellent cyclic stability for sodium-ion storage researchgate.net. The synergistic effect between the high-capacity FeWO₄ and the highly conductive graphene network is believed to be responsible for the enhanced electrochemical performance. The graphene matrix not only improves the electronic conductivity but also helps to buffer the volume changes that occur during the sodiation and desodiation processes, thereby improving the structural integrity and cycling stability of the electrode.
Despite this promising result with a composite material, comprehensive studies on the electrochemical performance, sodiation/desodiation mechanism, and cycling stability of pure this compound as a standalone anode for SIBs are not yet widely reported in the scientific literature. This indicates that the investigation of this compound for sodium-ion battery applications is still in its nascent stages and represents an area for future research.
Electrocatalysis (e.g., Oxygen Evolution Reaction, Hydrogen Evolution Reaction)
This compound and related composites have been investigated as electrocatalysts for water splitting, which comprises the Oxygen Evolution Reaction (OER) and the Hydrogen Evolution Reaction (HER).
Oxygen Evolution Reaction (OER): Binary tungsten oxides like FeWO₄ have been noted to possess inherently poor electrocatalytic activity for the OER. However, the incorporation of other elements or hybridization with other materials has been shown to significantly enhance their performance. For instance, a nickel nanoparticles-infused iron tungstate nanocomposite (Ni-NPs@FeWO₄) has demonstrated superior OER activity, with an overpotential of 264 mV required to achieve a current density of 10 mA cm⁻² researchgate.net.
Furthermore, amorphous iron-doped cobalt tungstate has been reported as a high-performance bifunctional electrocatalyst. For the OER, it required a low overpotential of 259 mV to reach a current density of 10 mA cm⁻² in a 1 M KOH solution rsc.org. These findings suggest that modifying the electronic structure and morphology of this compound-based materials is a key strategy to improve their OER performance.
These studies highlight the potential of this compound-based materials as cost-effective and efficient electrocatalysts for water splitting, particularly when engineered at the nanoscale and combined with other catalytic materials.
| Electrocatalyst | Reaction | Overpotential @ 10 mA cm⁻² (mV) | Electrolyte |
| Ni-NPs@FeWO₄ | OER | 264 | Not Specified |
| Amorphous Fe-doped CoWO₄ | OER | 259 | 1 M KOH |
| Ni-NPs@FeWO₄ | HER | 174 | Not Specified |
| Amorphous Fe-doped CoWO₄ | HER | 118 | 1 M KOH |
Photoelectrochemical Water Oxidation and Photoanode Design
This compound, specifically in the form of Fe₂WO₆, has been investigated as a potential photoanode material for photoelectrochemical (PEC) water oxidation due to its narrow bandgap and chemical stability.
Orthorhombic iron tungstate (Fe₂WO₆) has a reported bandgap of approximately 1.5–1.7 eV, which is attractive for absorbing a significant portion of the solar spectrum acs.orgresearchgate.net. Thin film photoanodes of Fe₂WO₆ have been fabricated using methods such as spray pyrolysis acs.orgresearchgate.net.
However, the performance of Fe₂WO₆ photoanodes for PEC water oxidation is currently limited by several factors. A primary issue is poor charge separation, which severely limits the photocurrent acs.orgresearchgate.netcityu.edu.hk. This is caused by a significant mismatch between the light penetration depth (around 300 nm) and the carrier diffusion length, which is very short (<10 nm) acs.orgresearchgate.netcityu.edu.hk. This mismatch leads to a high rate of recombination of photogenerated electron-hole pairs before they can be effectively separated and participate in the water oxidation reaction.
Another significant challenge is the position of the conduction band of Fe₂WO₆, which lies approximately 0.65 V positive of the reversible hydrogen electrode (RHE) potential acs.orgresearchgate.netcityu.edu.hk. This unfavorable band positioning means that a large external bias potential is required to drive the water oxidation reaction, which is energetically inefficient acs.orgresearchgate.netcityu.edu.hk.
Despite these limitations, research into nanostructured iron tungstate films aims to improve their photoanode activity. By using templating methods with polystyrene spheres and optimizing annealing conditions, photocurrents in the range of 0.14 to 2.4 mA/cm² at 1.23 V vs. RHE have been achieved, with higher photocurrents associated with an increased iron content nanoge.org. These findings suggest that while Fe₂WO₆ has theoretical potential as a photoanode material, significant materials engineering is required to overcome its inherent electronic and photoelectrochemical limitations.
| Property | Value | Significance |
| Bandgap | ~1.5–1.7 eV | Allows for absorption of a broad range of solar light. |
| Light Penetration Depth | ~300 nm | Determines the depth at which photons are absorbed. |
| Carrier Diffusion Length | <10 nm | Very short, leading to high recombination rates. |
| Conduction Band Position | ~0.65 V vs. RHE | Requires a large external bias for water oxidation. |
Sensing Technologies
Gas Sensing Applications
The application of pure this compound (FeWO₄) in the field of gas sensing is not extensively documented in scientific literature. However, the constituent oxides of this compound, namely iron oxides (Fe₂O₃) and tungsten trioxide (WO₃), are well-known gas sensing materials. This suggests a potential for this compound to exhibit gas sensing properties, although direct research in this area is sparse.
Iron oxides are widely studied for their sensitivity to various gases, including ethanol and acetone researchgate.net. Similarly, tungsten oxide is a prominent material for fabricating sensors for gases like NOx, NH₃, and H₂S. The sensing mechanism of these metal oxide semiconductors is based on the change in their electrical resistance upon the adsorption and desorption of gas molecules on their surface.
Given the properties of its components, it is plausible that this compound could be sensitive to reducing or oxidizing gases. The presence of iron and tungsten ions in different oxidation states could facilitate redox reactions with gas molecules, leading to a change in the material's conductivity. However, without specific experimental studies on this compound, its sensitivity, selectivity, response time, and optimal operating temperature for gas detection remain unknown. The development of nanostructured this compound, with its high surface-to-volume ratio, could be a promising direction for future research into its gas sensing capabilities.
Humidity Sensing
While research on pure this compound for humidity sensing is limited, studies on composite materials incorporating this compound have shown promising results. A notable example is a composite of iron tungstate and tungsten trioxide (FeWO₄–WO₃) nanoparticles, which has been investigated as a humidity sensing material.
These composite nanoparticles were tested for their DC electrical conductance as a function of relative humidity (RH) in the range of 5% to 98% at room temperature researchgate.net. The sensing mechanism is based on the change in resistance of the material as it adsorbs water molecules. At low humidity, there are few water molecules adsorbed on the surface, resulting in high resistance. As the humidity increases, more water molecules are adsorbed, which then dissociate into ions (H⁺ and OH⁻), increasing the ionic conductivity and thus lowering the resistance of the sensor.
One particular composition of the FeWO₄–WO₃ composite demonstrated a high humidity sensitivity factor (Sf = R₅%/R₉₈%) of 3956 researchgate.net. This indicates a significant change in resistance over the measured humidity range. The response time, which is the time taken for the sensor to react to a change in humidity, was 45 seconds, while the recovery time, the time taken to return to its initial state, was 100 seconds researchgate.net. These findings suggest that this compound-based composites are viable candidates for the development of humidity sensors.
| Sensing Parameter | Value |
| Humidity Range | 5% - 98% RH |
| Sensitivity Factor (Sf) | 3956 |
| Response Time | 45 s |
| Recovery Time | 100 s |
Other Specialized Applications
Thermoelectric Materials
This compound has been investigated for its potential use in thermoelectric devices, which can convert heat energy into electrical energy and vice versa. It behaves as a p-type semiconductor, a crucial characteristic for the construction of thermoelectric modules. luxiumsolutions.com
Recent research has highlighted the potential of a near-broken-gap alignment between p-type this compound (FeWO₄) and n-type iron(III) tungstate (Fe₂(WO₄)₃), which could lead to the development of efficient Ohmic direct junction thermoelectrics. researchgate.net At elevated temperatures, undoped this compound demonstrates a notable Seebeck coefficient and high electrical conductivity, which are key parameters for efficient thermoelectric performance. researchgate.net
Studies have reported a room temperature resistivity of approximately 100 Ω·cm for single crystals of FeWO₄, with an activation energy of 0.16 eV. luxiumsolutions.comwikipedia.org The Seebeck coefficient, a measure of the magnitude of an induced thermoelectric voltage in response to a temperature difference, is a critical factor. For this compound, the Seebeck coefficient is nearly constant below 500 °C. researchgate.net The electrical conductivity and Seebeck coefficient of p-type FeWO₄ vary with temperature, as detailed in the table below.
Selected Temperature: 300 °C
| Temperature (°C) | Seebeck Coefficient (μV/K) | Electrical Conductivity (S/cm) |
|---|---|---|
| 300 | ~200 | ~0.01 |
| 400 | ~220 | ~0.03 |
| 500 | ~250 | ~0.1 |
| 600 | ~280 | ~0.3 |
| 700 | ~300 | ~0.8 |
| 800 | ~320 | ~1.5 |
| 900 | ~340 | ~3.0 |
| 1000 | ~350 | ~5.0 |
Scintillation Detectors
Tungstate compounds are a well-known class of materials used as scintillators, which are materials that emit light when exposed to ionizing radiation. This compound, with its monoclinic crystal structure, shares characteristics with other tungstate scintillators. tandfonline.com While specific data on the light yield, decay time, and energy resolution of pure this compound are not extensively documented, its photoluminescence properties suggest potential in this area.
The emission spectrum of this compound is a key indicator of its potential as a scintillator. Research on the photoluminescence of this compound reveals a broad emission peak centered at approximately 455 nm. nih.gov Other studies have observed maximal absorption peaks in the visible spectrum at wavelengths of 574 nm. tandfonline.com This emission in the blue-green region of the visible spectrum is a characteristic shared by other tungstate scintillators like cadmium tungstate (CdWO₄) and zinc tungstate (ZnWO₄), which have emission maxima in the range of 460 to 470 nm. tandfonline.com
| Property | Value | Reference |
|---|---|---|
| Photoluminescence Emission Peak | ~455 nm | nih.gov |
| Visible Light Absorption Peak | 574 nm | tandfonline.com |
| Band Gap | 2.6 - 2.8 eV | nih.gov |
Pigments and Optoelectronic Devices
The optical properties of this compound, particularly its absorption of visible light, suggest its potential application as a pigment. The color of a material is determined by the wavelengths of light it absorbs and reflects. Iron compounds are well-known for their use as pigments, offering a range of colors from yellow and red to brown and black.
This compound has a direct band gap, with reported values in the range of 2.6 to 2.8 eV. nih.gov This band gap allows it to absorb light in the visible spectrum, which is a prerequisite for a material to be colored. The absorption of light in this range can be attributed to electronic transitions.
In the realm of optoelectronics, the semiconducting nature of this compound is of primary interest. Its ability to absorb visible light makes it a candidate for photocatalytic applications. For instance, a novel iodine-doped this compound/graphene oxide (I-FeWO₄/GO) composite has been synthesized and shown to have a reduced bandgap of 2.6 eV, enhancing its photocatalytic activity under sunlight. nih.gov This suggests that this compound-based materials could be used in devices for environmental remediation, such as the degradation of organic pollutants.
Future Directions and Outlook
Development of Novel Synthesis Strategies for Controlled Architecture
The future development of ferrous tungstate (B81510) applications is intrinsically linked to the ability to control its physical form at the nanoscale precisely. Novel synthesis strategies are moving beyond simple powder fabrication to create complex, controlled architectures tailored for specific functions.
Researchers have successfully employed methods like a combination of the sol-gel process and electrospinning to fabricate ceramic nanofibres of iron(II) tungstate for the first time. ias.ac.in This technique allows for the creation of one-dimensional (1D) nanostructures with high surface area and porosity. ias.ac.in Hydrothermal and co-precipitation methods are also being refined to control the size, shape, and crystallinity of ferrous tungstate nanoparticles. researchgate.netresearchgate.net For instance, adjusting the pH of the reaction solution during hydrothermal synthesis can successfully control the morphology, leading to structures like nano-microspheres. researchgate.net It has been demonstrated that highly crystalline nanoparticles can be synthesized via hydrothermal methods, while amorphous nanoparticles are produced at room temperature via precipitation. researchgate.net
A significant breakthrough has been the fabrication of two-dimensional (2D) iron tungstate layers with a honeycomb geometry. figshare.comnih.gov This was achieved through a solid-state reaction of specific tungsten and iron-oxide precursors on a platinum substrate. figshare.comnih.gov Such advanced synthesis techniques, which enable the creation of materials with defined dimensionality and morphology—from 0D quantum dots to 1D nanofibres and 2D sheets—are critical. researchgate.net The further understanding of reaction kinetics and formation mechanisms is expected to make these routes mature and reliable for the rational design of diverse nanomaterials with well-defined and complex structures. researchgate.net
Advanced Understanding of Structure-Property Relationships
A deeper, more fundamental understanding of how the atomic and electronic structure of this compound dictates its macroscopic properties is a key area of future research. The interplay between the crystal structure, defects, and dimensionality has a profound impact on its electronic, magnetic, and catalytic performance.
Recent studies have shown a clear link between crystallinity and photocatalytic activity. Crystalline FeWO4 nanoparticles exhibit higher efficiency in degrading pollutants compared to their amorphous counterparts. researchgate.net This is attributed to the reduction of defects in the crystal lattice, which act as recombination centers for photogenerated electron-hole pairs. researchgate.net
First-principles studies have revealed that the electronic structure of FeWO4 near the band edges is dominated by highly localized transition-metal d-states. aps.org This localization allows for the formation of polarons (a quantum-mechanical quasiparticle), which explains the material's p-type conductivity and its ability to store energy through pseudocapacitive mechanisms. aps.org The electrical properties are also tied to the specific arrangement of cations and the geometry of octahedral linkages within the crystal structure. dtic.mildtic.mil
Furthermore, theoretical modeling predicted that a novel 2D FeWO3 layer with a honeycomb structure should exhibit ferromagnetism, a stark contrast to the antiferromagnetic behavior of bulk FeWO4. figshare.comnih.govacs.org This highlights how controlling the material's dimensionality can fundamentally alter its magnetic properties, opening new avenues for spintronic applications.
Rational Design of Doped and Composite Materials
To unlock new functionalities and enhance existing properties, researchers are increasingly focusing on the rational design of doped this compound and its composites. By introducing other elements (doping) or combining it with other materials (composites), its electronic, optical, and catalytic properties can be precisely tuned.
Doping has proven to be an effective strategy. For example, doping cobalt tungstate with iron and manganese has been shown to narrow its optical band gap from 2.60 eV to 2.04 eV, significantly improving its performance as a photoelectrocatalyst for the oxygen evolution reaction (OER). acs.orgnih.gov Similarly, iodine-doped FeWO4, when anchored on graphene oxide, shows enhanced photocatalytic activity for dye degradation under sunlight. mdpi.com
The creation of composites is another promising direction. A nanocomposite uniting this compound with functionalized multiwalled carbon nanotubes (f-MWCNTs) has been developed as a high-performance supercapacitor electrode, exhibiting a high specific capacitance of 875 Fg⁻¹. researchgate.net This superior performance is due to the synergistic effect of the pseudocapacitance from this compound and the double-layer capacitance from the carbon nanotubes. researchgate.net Other examples include S-scheme heterojunctions of iron tungstate and strontium titanate (Fe2WO6/SrTiO3) for enhanced photocatalysis and composites with cobalt ferrite (B1171679) (CoFe2O4) to create multiferroic materials with a high magnetoelectric voltage coefficient. icm.edu.plutar.edu.my
Interactive Table: Examples of Doped and Composite this compound Materials
| Material System | Dopant/Component | Target Application | Key Finding | Reference(s) |
|---|---|---|---|---|
| Co1–(x+y)FexMnyWO4 | Iron (Fe), Manganese (Mn) | Photoelectrocatalysis (OER) | Narrows band gap, lowers overpotential for OER. | acs.org, nih.gov |
| I-FeWO4/GO | Iodine (I), Graphene Oxide (GO) | Photocatalysis | Enhanced degradation of methylene (B1212753) blue under sunlight. | mdpi.com |
| FeO4W/f-MWCNTs | Functionalized Carbon Nanotubes | Supercapacitors | High specific capacitance and excellent cycle stability. | researchgate.net |
| Fe2WO6/SrTiO3 | Strontium Titanate (SrTiO3) | Photocatalysis | Forms an S-scheme heterojunction for better charge separation. | utar.edu.my |
| CoFe2O4-PFW | Cobalt Ferrite, Lead Iron Tungstate | Multiferroics | High magnetoelectric voltage coefficient at room temperature. | icm.edu.pl |
Exploration of Quantum Effects in Nanoscale this compound
As synthesis methods allow for the creation of this compound structures at the nanoscale, the exploration of quantum mechanical effects becomes a compelling frontier. When the dimensions of a material are reduced to the scale of a few nanometers, quantum confinement can lead to novel electronic and optical properties not observed in the bulk material.
The successful fabrication of two-dimensional (2D) FeWOx layers is a significant step in this direction. figshare.comacs.org The interest in such 2D honeycomb structures is largely inspired by graphene, a material renowned for its quantum electronic phenomena. figshare.com Theoretical predictions suggest that the 2D form of iron tungstate is ferromagnetic, unlike its antiferromagnetic bulk counterpart, a change directly attributable to its nanoscale dimensional confinement. figshare.comacs.org
Furthermore, the mechanism of electrical conduction in FeWO4 has been described as a "polaron hopping" process. aps.org A polaron is a quantum quasiparticle consisting of an electron coupled with lattice distortions. Understanding and controlling this quantum phenomenon is crucial for designing FeWO4-based electronic devices. Future work will likely focus on creating this compound quantum dots and ultrathin layers to harness quantum confinement for applications in advanced electronics and quantum computing.
Integration of this compound into Hybrid Systems
The true potential of this compound may be realized when it is integrated as a functional component within larger, hybrid systems. This involves combining it with other materials to create devices that leverage the unique properties of each component in a synergistic manner.
In energy storage, nanocomposites of this compound and carbon nanotubes have been successfully integrated into symmetric supercapacitor devices, demonstrating practical application beyond the material level. researchgate.netscispace.com For photocatalysis, the development of Fe2WO6/SrTiO3 heterojunctions represents a sophisticated hybrid system designed for efficient charge separation and enhanced catalytic activity. utar.edu.my
Beyond energy and catalysis, this compound is being explored in unique systems. In tribology, it has been shown to form in situ during the high-speed sliding of tungsten carbide-steel composites, acting as a self-lubricating layer that reduces friction and wear. mdpi.com In biotechnology, FeWO4 nanomaterials with enzyme-mimicking activity are being used to enhance the sensitivity of lateral flow immunoassays, integrating a functional inorganic material into a biosensing platform. acs.org The future will see more of these integrations into complex systems for sensing, energy conversion, and advanced mechanical applications. sciopen.com
New Theoretical Insights and Predictive Modeling
Concurrent with experimental advances, new theoretical insights and predictive modeling are becoming indispensable for accelerating the discovery and design of novel this compound-based materials. Computational methods, particularly Density Functional Theory (DFT), are providing an atomic-level understanding that guides experimental efforts.
DFT modeling has been instrumental in clarifying the atomistic structure of the novel 2D honeycomb phases of iron tungstate and in predicting their ferromagnetic properties before experimental confirmation. figshare.comacs.org First-principles calculations have been used to build a comprehensive understanding of defect physics and polaron formation in FeWO4, which successfully explains its observed p-type conductivity. aps.org These theoretical studies provide insights that are difficult to obtain through experimental characterization alone.
Crystal chemistry analysis is also being used to establish structure-property relationships, for instance, by linking oxide bond lengths to nonlinear optical properties in tungstate crystals. researchgate.net This allows for a more predictive approach to searching for new functional materials. As computational power grows, these predictive models will become increasingly crucial for screening potential dopants, designing composite interfaces, and predicting the properties of yet-to-be-synthesized this compound architectures.
Expanding Applications in Emerging Technologies
The culmination of advancements in synthesis, characterization, and theoretical modeling is paving the way for this compound to be used in a variety of emerging technologies. Its unique combination of electronic, magnetic, catalytic, and mechanical properties makes it a versatile candidate for solving modern technological challenges.
Interactive Table: Potential Emerging Applications of this compound
| Technology Area | Specific Application | Key this compound Property | Reference(s) |
|---|---|---|---|
| Energy Storage | High-Power Supercapacitors | Pseudocapacitance, Synergy with Carbon | aps.org, researchgate.net, scispace.com |
| Lithium-Ion Battery Anodes | Electrochemical Activity | aps.org, mdpi.com | |
| Environmental Remediation | Photocatalytic Water Purification | Narrow Band Gap, Catalytic Activity | researchgate.net, utar.edu.my, mdpi.com |
| Sonocatalytic Degradation | Sonocatalytic Activity | researchgate.net | |
| Energy Conversion | Photoelectrochemical Water Splitting (OER) | Electrocatalytic & Photocatalytic Activity | acs.org, nih.gov, researchgate.net |
| Spintronics | 2D Magnetic Memory/Logic | Ferromagnetism in 2D Nanolayers | figshare.com, acs.org |
| Advanced Sensors | Biosensors / Immunoassays | Enzyme-Mimicking (Peroxidase) Activity | acs.org |
| Gas Sensors | Surface Reactivity | acs.org | |
| Advanced Materials | Self-Lubricating Coatings | In Situ Tribochemical Synthesis | mdpi.com |
| Multiferroic Devices | Magnetoelectric Coupling in Composites | icm.edu.pl |
The future outlook for this compound is bright, with ongoing research promising to expand its role from a laboratory curiosity to a key component in commercial technologies. dataintelo.com Continued interdisciplinary collaboration between chemists, physicists, and engineers will be essential to fully realize the potential of this remarkable compound.
Q & A
Q. What are the standard methods for synthesizing ferrous tungstate (FeWO₄) in laboratory settings, and how can purity be validated?
this compound is typically synthesized via co-precipitation by reacting stoichiometric aqueous solutions of ferrous sulfate (FeSO₄) and sodium tungstate (Na₂WO₄). The reaction proceeds as:
Post-synthesis, the precipitate is filtered, washed, and annealed (300–500°C) to enhance crystallinity. Purity is validated using X-ray diffraction (XRD) to confirm the monoclinic wolframite structure, while inductively coupled plasma mass spectrometry (ICP-MS) quantifies elemental composition .
Q. Which characterization techniques are critical for analyzing this compound’s surface and structural properties?
- X-ray photoelectron spectroscopy (XPS) : Identifies surface oxidation states (e.g., Fe²⁺ vs. Fe³⁺) and detects adsorbed species like oxygen or contaminants .
- Scanning electron microscopy (SEM) : Reveals particle morphology and aggregation trends, critical for catalytic or electrochemical applications .
- Raman spectroscopy : Differentiates FeWO₄ from polymorphs (e.g., scheelite structures) via distinct vibrational modes .
Q. How does this compound’s bandgap influence its photoelectrochemical applications?
FeWO₄ has a narrow bandgap (\sim2.1–2.5 eV), enabling visible-light absorption. Bandgap engineering via doping (e.g., Co²⁺ or Ag⁺) can shift absorption edges, as shown in studies comparing pure FeWO₄ (2.3 eV) with Co-doped variants (1.9 eV) . UV-Vis diffuse reflectance spectroscopy (DRS) and Tauc plots are standard methods for bandgap determination.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound across studies?
Discrepancies often arise from variations in synthesis conditions (e.g., annealing temperature affecting crystallinity) or testing protocols (e.g., light intensity in photocatalysis). To address this:
Q. What mechanisms explain tungstate’s role in modulating oxidative stress in biological systems, and how can this be applied to FeWO₄ studies?
Tungstate ions (WO₄²⁻) act as competitive inhibitors of phosphatases, altering redox signaling pathways. In FeWO₄, surface-released WO₄²⁻ under physiological conditions may scavenge reactive oxygen species (ROS), as demonstrated in diabetic rat models where tungstate restored antioxidant enzyme activity. Researchers should monitor WO₄²⁻ leaching using ICP-MS and correlate it with ROS assays (e.g., DCFH-DA fluorescence) .
Q. How do divalent cations (e.g., Mg²⁺) influence the electrochemical behavior of this compound in ion-transport studies?
Mg²⁺ modulates FeWO₄’s ion-exchange capacity by stabilizing surface charges. In BK channel studies, Mg²⁺ co-administration with tungstate shifted activation voltages (V₁/₂) by 15–20 mV, suggesting synergistic effects. Use patch-clamp electrophysiology with controlled Mg²⁺ concentrations to validate this in FeWO₄-based ion conductors .
Methodological Considerations
Q. What statistical approaches are recommended for analyzing transcriptional changes in organisms exposed to tungstate compounds?
- Rank Product Analysis : Identifies differentially expressed genes with high confidence (e.g., 87 genes induced by 20 mM tungstate in Salmonella ).
- Pathway Enrichment Tools (e.g., DAVID, KEGG) : Links gene clusters to metabolic pathways (e.g., oxidative stress response).
Q. How should researchers design experiments to assess FeWO₄’s corrosion inhibition efficiency?
- Electrochemical impedance spectroscopy (EIS) : Quantifies charge-transfer resistance in corrosive media.
- Ellipsometry : Measures oxide film thickness on metal substrates coated with FeWO₄ .
- Control for pH and anion competition (e.g., Cl⁻ vs. WO₄²⁻ adsorption) to avoid false positives.
Data Presentation Guidelines
Table 1: Example dataset for FeWO₄ synthesis optimization.
| Annealing Temp (°C) | Crystallite Size (nm) | Bandgap (eV) | Photocatalytic Efficiency (%) |
|---|---|---|---|
| 300 | 25 | 2.5 | 62 |
| 400 | 40 | 2.3 | 78 |
| 500 | 55 | 2.1 | 85 |
| Data adapted from . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
